(2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(2-methylpropyl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-12-14-10-5-3-4-6-11(10)15(12)8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTDHCOOWHHKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] This class of heterocyclic compounds, characterized by the fusion of a benzene ring and an imidazole ring, is a prevalent scaffold in numerous FDA-approved drugs.[3][4] The therapeutic versatility of benzimidazoles stems from their ability to interact with a diverse range of biological targets, which is attributed to their unique structural and electronic properties. The 2-substituted benzimidazoles, in particular, have been extensively explored, leading to the development of agents with antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[5][6][7]
This technical guide focuses on a specific derivative, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid . The introduction of an isobutyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole core can significantly influence the compound's lipophilicity, steric profile, and interaction with target proteins, potentially leading to novel therapeutic applications. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug development, supported by detailed experimental protocols and mechanistic insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.[8] These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While detailed experimental data for this compound is not extensively available in the public domain, the key identifiers and calculated properties are summarized below.
| Property | Value | Source |
| CAS Number | 717863-10-0 | [9] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | N/A |
| Molecular Weight | 232.28 g/mol | N/A |
| Predicted Boiling Point | 377.3±17.0 °C | [10] |
| Predicted Density | 1.394±0.06 g/cm³ | [10] |
| Predicted pKa | 3.60±0.30 | [10] |
| Predicted Solubility | Soluble in Methanol | [10] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, beginning with the formation of the 2-isobutyl-1H-benzimidazole core, followed by the N-alkylation of the imidazole ring with an acetic acid moiety. A plausible and efficient synthetic route is outlined below.
Step 1: Synthesis of 2-isobutyl-1H-benzimidazole via Phillips-Ladenburg Condensation
The initial step involves the condensation of o-phenylenediamine with isovaleric acid (3-methylbutanoic acid) under acidic conditions. This reaction, a variation of the Phillips-Ladenburg synthesis, is a well-established method for the formation of 2-substituted benzimidazoles.[11] The acidic medium facilitates the cyclization and dehydration process to yield the benzimidazole ring.
Step 2: N-Alkylation to Yield this compound
The second step is the N-alkylation of the synthesized 2-isobutyl-1H-benzimidazole with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.[12] The base deprotonates the nitrogen of the imidazole ring, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the haloacetic acid, resulting in the desired product.
Potential Applications in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][13] The incorporation of an isobutyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole ring is anticipated to confer specific biological properties. While specific studies on this compound are limited, the known activities of analogous compounds suggest several potential therapeutic applications.
-
Antimicrobial Activity: Benzimidazole derivatives are known to exhibit potent antibacterial and antifungal activities.[5][14] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. The synthesized compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory and Analgesic Activity: Several 2-substituted benzimidazole-1-acetic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7][12] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.
-
Anticancer Activity: The benzimidazole core is present in several anticancer agents. The mechanism of action can vary, including inhibition of tubulin polymerization, kinase inhibition, or induction of apoptosis.[4]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of this compound and a general protocol for the evaluation of its antibacterial activity.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-isobutyl-1H-benzimidazole
-
In a round-bottom flask, suspend o-phenylenediamine (10.8 g, 0.1 mol) in 4 N hydrochloric acid (50 mL).
-
To this suspension, add isovaleric acid (12.2 g, 0.12 mol).
-
Heat the reaction mixture to reflux for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2-isobutyl-1H-benzimidazole.
Step 2: Synthesis of this compound
-
In a dry round-bottom flask, dissolve 2-isobutyl-1H-benzimidazole (8.7 g, 0.05 mol) in dry chloroform (100 mL).
-
Add pyridine (4.0 mL, 0.05 mol).
-
To this solution, add chloroacetic acid (4.7 g, 0.05 mol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After cooling, wash the viscous residue with acetone and recrystallize from ethanol to yield this compound.[12]
Protocol 2: In-Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the agar surface with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of 6 mm diameter in the agar plates.
-
Prepare different concentrations of the test compound this compound in a suitable solvent (e.g., DMSO).
-
Add 100 µL of each concentration of the test compound to the respective wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented pharmacological activities of related benzimidazole derivatives, this compound warrants further investigation for its potential antimicrobial, anti-inflammatory, and other biological activities. The synthetic pathway outlined in this guide provides a reliable method for its preparation, enabling further preclinical evaluation. As research in the field of medicinal chemistry continues to evolve, the exploration of novel benzimidazole derivatives like the one discussed herein will be crucial for the discovery of next-generation therapeutics.
References
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]
- 4. srrjournals.com [srrjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 9. matrixscientific.com [matrixscientific.com]
- 10. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. jddtonline.info [jddtonline.info]
- 15. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sciforum.net [sciforum.net]
- 20. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Benzoimidazol-1-yl-acetic acid | C9H8N2O2 | CID 805645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pdf.journalagent.com [pdf.journalagent.com]
- 23. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid | C12H9N3O2S | CID 3000086 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Foreword: A Molecule-Centric Approach to Characterization
In modern drug discovery, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step; it is the bedrock upon which successful development is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its efficacy and safety profile.[1] This guide provides a comprehensive technical overview of the essential physicochemical characteristics of this compound, a molecule of interest within the broader, pharmacologically significant class of benzimidazoles.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to provide a causal narrative, explaining why specific experimental choices are made and how the resulting data form a cohesive, predictive model of the molecule's behavior. We will explore the critical interplay between structure, ionization, solubility, and lipophilicity, providing both theoretical grounding and actionable experimental protocols.
Molecular Identity and Structural Attributes
The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.
Structure:
Caption: Core structure of the title compound.
This compound (CAS No: 717863-10-0) possesses a molecular weight of 232.28 g/mol .[2] Its structure is amphoteric, containing both a weakly basic benzimidazole ring system and an acidic carboxylic acid moiety. This duality is the single most important predictor of its behavior in physiological systems and dictates the design of our characterization workflow.
| Property | Value / Information | Source |
| CAS Number | 717863-10-0 | [2] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molecular Weight | 232.28 g/mol | |
| Synonym | (2-isobutyl-benzoimidazol-1-yl)-acetic acid | |
| General Purity (Typical) | >95% | |
| Storage Conditions | 2-8°C, desiccated |
Synthesis and Purity Assessment
The reliability of all subsequent data hinges on the purity of the compound. Benzimidazole derivatives are commonly synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[3] For the title compound, a plausible route involves the reaction of o-phenylenediamine with isovaleric acid to form 2-isobutyl-1H-benzimidazole, followed by N-alkylation with a haloacetic acid.
The purity of the final product is initially assessed by its melting point. A pure crystalline solid will exhibit a sharp melting range, typically less than 2°C.[4] Impurities disrupt the crystal lattice, leading to a depressed and broadened melting range.[5]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dried compound is finely crushed into a powder.
-
Capillary Loading: The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack 2-3 mm of the sample into the sealed end.[4]
-
Initial Rapid Determination: The sample is heated rapidly (10-20°C/min) in a melting point apparatus (e.g., Mel-Temp) to determine an approximate melting range.[5]
-
Precise Determination: A fresh sample is prepared. The apparatus is pre-heated to ~20°C below the approximate melting point. The temperature is then increased slowly, at a rate of ~2°C per minute, to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting range is reported as T₁-T₂.
-
Validation: The procedure is repeated at least twice. Consistent results confirm the melting range.
Ionization Behavior (pKa)
The pKa value is the pH at which a functional group is 50% ionized. For an amphoteric molecule like this compound, determining its pKa values is critical as they dictate the molecule's charge, and therefore its solubility and membrane permeability, at any given pH. The molecule has two key ionizable centers:
-
Carboxylic Acid (-COOH): This group will lose a proton to become a carboxylate (-COO⁻), making it an acid (pKa₁).
-
Benzimidazole Nitrogen: The sp² nitrogen in the imidazole ring can be protonated, giving the ring a positive charge. This makes the protonated form a conjugate acid (pKa₂).
Caption: pH-dependent ionization states.
Experimental Protocol: pKa Determination via Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH.
-
Solution Preparation: Prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 50% DMSO/water or 50% methanol/water) to ensure solubility across the titration range.[6]
-
Calibration: Calibrate a pH meter using standard aqueous buffers, noting that the reading in the co-solvent is an apparent pH (pH*).
-
Titration - Acid: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Titration - Base: Titrate a fresh solution with a standardized strong acid (e.g., 0.1 M HCl), again recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa from the first derivative of the curve. This method is robust for determining the pKa of weak acids and bases.[7]
Solubility Profile
Aqueous solubility is a key determinant of bioavailability. For ionizable compounds, solubility is highly dependent on pH.[8] Benzimidazoles are often poorly soluble in water, making a full pH-solubility profile essential.[9][10] The minimum solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero.
Experimental Protocol: pH-Solubility Profile
This protocol establishes the equilibrium solubility of the compound across a range of pH values.
Caption: Workflow for pH-solubility profile.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Addition: Add an excess of the solid compound to vials containing each buffer, ensuring undissolved solid remains.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm filter to remove all undissolved solids.[8]
-
Quantification: Dilute the filtered sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
pH Measurement: Measure the final pH of the remaining supernatant in each vial.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH to generate the profile.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for predicting its ability to cross biological membranes.[11] It is quantified by the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP, is used for neutral compounds.[12]
For an ionizable molecule like this compound, the distribution coefficient (D) is more relevant. LogD measures the ratio of the total concentration of all species (ionized and neutral) in octanol to the total concentration in the aqueous phase at a specific pH.[13]
LogP vs. LogD:
-
LogP: An intrinsic property of the neutral form of the molecule.
-
LogD: An extrinsic property that varies with pH, reflecting the lipophilicity of the molecule as a mixture of its different ionization states at that pH. LogD at pH 7.4 is a particularly important parameter for predicting drug absorption.
Experimental Protocol: LogD Determination (Shake-Flask Method)
Caption: Workflow for LogD determination.
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.
-
Compound Addition: Add a known amount of the compound (from a stock solution in a suitable solvent) to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) layers using an appropriate analytical method (e.g., HPLC).
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀([C]oct / [C]aq). The experiment should be performed in triplicate.
Computational tools can also provide reliable estimates for LogP, with programs like ALOGPS and ACD/logP showing good correlation with experimental data.[14][15]
References
- Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. (2020).
- Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.
- Introduction to log P and log D in drug development. (2024). Pion Inc.
- Comparison of partition coefficient (log p) of drugs: computational and experimental data study.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- LogP—Making Sense of the Value. ACD/Labs.
- Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.
- (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).
- LogP and logD calcul
- pKa values in organic chemistry – Making maximum use of the available d
- Melting point determin
- Solubility of (b) 1H-imidazole... in 2-nitrotoluene; points are the experimental values.
- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR. (2023). The University of East Anglia.
- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.
- (2-Isobutyl-benzoimidazol-1-yl)-acetic acid | 717863-10-0. AA Blocks.
- This compound.
- Experiment 1 - Melting Points. University of Michigan.
- Exp 1 - Melting Points. University of Wisconsin-River Falls.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Physicochemical Properties Modules. Toxicology for Chemists. pLPqJeWD1CvB)
Sources
- 1. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to log P and log D in drug development [pion-inc.com]
- 12. acdlabs.com [acdlabs.com]
- 13. docs.chemaxon.com [docs.chemaxon.com]
- 14. researchgate.net [researchgate.net]
- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Isobutyl Benzimidazole Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Benzimidazole Scaffold - A Privileged Motif in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows for facile interaction with a multitude of biological targets, making it a "privileged scaffold" in drug design.[][4] This inherent bioactivity has led to the development of a wide array of FDA-approved drugs for diverse therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole).[5][6] The versatility of the benzimidazole nucleus, particularly the amenability of its N-1 and C-2 positions to substitution, provides a fertile ground for the exploration of novel therapeutic agents.[7] This guide focuses on the burgeoning potential of a specific class of these derivatives: isobutyl benzimidazole compounds. The introduction of the isobutyl group, a small, lipophilic moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced potency and target selectivity.[7] This document will provide an in-depth exploration of the known and potential biological activities of isobutyl benzimidazole compounds, offering a technical resource for researchers engaged in the discovery and development of next-generation therapeutics.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms that strike at the core of cancer cell biology.[8][9][10] The isobutyl substitution can play a crucial role in modulating the lipophilicity and steric interactions of these compounds within the target's binding pocket, thereby influencing their anticancer efficacy.[11]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of benzimidazole derivatives, including those with isobutyl moieties, are often attributed to their ability to interfere with multiple signaling pathways and cellular processes essential for tumor growth and survival.[12][13]
-
Tubulin Polymerization Inhibition: A primary and well-documented mechanism of action for many benzimidazole compounds is the disruption of microtubule dynamics.[5][14] By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, which are critical components of the cytoskeleton and the mitotic spindle.[5] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[8] The isobutyl group can enhance the binding affinity to the colchicine-binding site on β-tubulin, thereby potentiating the antimitotic activity.
-
Kinase Inhibition: Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[15] These include key players in oncogenic signaling pathways such as:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation.[16] Isobutyl benzimidazole compounds can act as ATP-competitive inhibitors, blocking the downstream PI3K/Akt and MAPK/Erk signaling pathways.[8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, VEGFR-2 is a prime target for anticancer therapy.[16][17] Benzimidazole derivatives can inhibit VEGFR-2, thereby suppressing tumor angiogenesis.
-
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[16][18] Certain benzimidazole compounds can inhibit topoisomerase I or II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[9][18]
-
Induction of Apoptosis: Beyond cell cycle arrest, isobutyl benzimidazole derivatives can induce apoptosis through various intrinsic and extrinsic pathways.[13][15] This can involve the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3 and -9) and the downregulation of anti-apoptotic proteins like Bcl-2.[13][15]
Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is crucial for the preclinical evaluation of novel isobutyl benzimidazole compounds. The following workflow outlines the key experimental stages:
Figure 1: A generalized experimental workflow for the preclinical evaluation of anticancer drug candidates.
Detailed Experimental Protocols
1.3.1. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][17]
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][17]
-
Compound Treatment: Prepare serial dilutions of the isobutyl benzimidazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data Summary
The following table summarizes the reported anticancer activities of various benzimidazole derivatives, providing a comparative landscape. While specific data for isobutyl-substituted compounds is limited in the provided search results, the general potency of this class of compounds is evident.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Benzimidazole-oxadiazole derivative | PANC-1 | 5.5 | VEGFR2 Inhibition | [17] |
| Benzimidazole-oxadiazole derivative | A549 | 0.3 | VEGFR2 Inhibition | [17] |
| Benzimidazole-oxadiazole derivative | MCF-7 | 0.5 | VEGFR2 Inhibition | [17] |
| Benzimidazole-triazole hybrid (5a) | HepG-2 | 3.87 | EGFR/VEGFR-2/Topo II Inhibition | [16] |
| Benzimidazole-triazole hybrid (6g) | HCT-116 | 3.34 | EGFR/VEGFR-2/Topo II Inhibition | [16] |
| Fluoro aryl benzimidazole derivative | HOS | 1.8 | Apoptosis Induction | [13] |
| 6-benzoyl benzimidazole derivative (15b) | HeLa | 1.44 | Apoptosis, G2/M Arrest | [13] |
Antimicrobial Activity: Combating Infectious Diseases
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents.[19][20] The isobutyl substitution can enhance the lipophilicity of these compounds, facilitating their penetration through microbial cell membranes.
Mechanism of Action
The antimicrobial effects of isobutyl benzimidazole derivatives can be attributed to several mechanisms:
-
Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, recombination, and repair.[20] Benzimidazole derivatives can inhibit this enzyme, leading to bacterial cell death.[20]
-
Disruption of Cell Wall Synthesis: Some benzimidazole compounds interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.
-
Inhibition of Fungal Tubulin: Similar to their anticancer activity, benzimidazole derivatives can bind to fungal β-tubulin, disrupting microtubule formation and inhibiting fungal growth.[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible growth.
-
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus niger) in a suitable broth.[19][21]
-
Serial Dilution: Prepare two-fold serial dilutions of the isobutyl benzimidazole compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents.[7][22]
Mechanism of Action
The anti-inflammatory properties of isobutyl benzimidazole compounds are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response:
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[] Benzimidazole derivatives can inhibit COX activity, thereby reducing prostaglandin production.[]
-
Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells like macrophages.[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[24][25]
-
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least a week.
-
Compound Administration: Administer the isobutyl benzimidazole compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac sodium.[24]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
-
Antiviral Activity: A Broad Spectrum of Possibilities
The emergence of new and drug-resistant viruses underscores the urgent need for novel antiviral agents. Benzimidazole derivatives have demonstrated activity against a range of viruses.[26][27]
Mechanism of Action
The antiviral mechanisms of benzimidazole compounds can vary depending on the virus:
-
Inhibition of Viral Replication: Some derivatives can inhibit key viral enzymes involved in replication, such as RNA-dependent RNA polymerase.
-
Interference with Viral Entry: Certain compounds may block the attachment or entry of the virus into the host cell.
-
Modulation of Host Factors: Some benzimidazoles may modulate host cell pathways that are essential for viral replication.
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and to evaluate the antiviral activity of a compound.
-
Principle: A monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The formation of plaques (localized areas of cell death caused by viral replication) is then assessed. A reduction in the number of plaques indicates antiviral activity.
-
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus in the presence of various concentrations of the isobutyl benzimidazole compound.
-
Overlay: After a short adsorption period, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 (the effective concentration that reduces the number of plaques by 50%).
-
Conclusion and Future Directions
The isobutyl benzimidazole scaffold represents a highly promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The inherent versatility of the benzimidazole nucleus, coupled with the favorable physicochemical properties imparted by the isobutyl group, offers a compelling rationale for continued exploration in drug discovery. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in this exciting field. Future research should focus on synthesizing and screening a wider array of isobutyl benzimidazole derivatives to establish robust structure-activity relationships (SAR) for each biological activity. Furthermore, advanced in vivo studies and toxicological profiling will be crucial in translating these promising preclinical findings into clinically viable drug candidates.
References
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- Benzimidazole. Wikipedia.
- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evalu
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
- Potential Anticancer Agents From Benzimidazole Derivatives.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal.
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central.
- Pharmacological Activities of Benzimidazole Deriv
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
- Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. PubMed.
- Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.
- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole deriv
- Recent achievements in the synthesis of benzimidazole deriv
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH.
- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv
- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed Central.
- A Technical Guide to the Biological Activities of Substituted Benzimidazoles. Benchchem.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents.
- In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflamm
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nveo.org [nveo.org]
- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acu.edu.in [acu.edu.in]
- 26. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 27. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, novel derivative, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid, hereafter designated as BIA-01. While direct research on BIA-01 is not publicly available, its structural features—a 2-substituted benzimidazole core with an N-acetic acid moiety—strongly suggest a potential role as a modulator of inflammatory pathways. Drawing from extensive structure-activity relationship (SAR) data on analogous compounds, we hypothesize that BIA-01's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with potential selectivity for COX-2. This document provides a comprehensive, technically-grounded framework for investigating this hypothesis, outlining the underlying scientific rationale and a detailed, self-validating experimental plan to elucidate the molecular mechanism of BIA-01.
Introduction: The Therapeutic Potential of Benzimidazole Derivatives
Benzimidazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] Their therapeutic success stems from the versatile nature of the benzimidazole nucleus, which allows for substitutions at multiple positions (N1, C2, C5, C6) that significantly influence biological activity.[6][7]
Notably, many benzimidazole derivatives exert their anti-inflammatory effects by targeting key enzymes and receptors within the arachidonic acid cascade.[6][7] This pathway is central to the inflammatory response, leading to the production of prostaglandins and leukotrienes. Key targets for anti-inflammatory benzimidazoles include:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
5-Lipoxygenase (5-LOX) Activating Protein: This pathway is responsible for the synthesis of leukotrienes, another class of inflammatory mediators.[6]
-
Bradykinin and Cannabinoid Receptors: Antagonism of these receptors can also modulate pain and inflammation.[6][7]
The structure of BIA-01, featuring an acetic acid group at the N1 position and an isobutyl group at C2, is particularly suggestive of an NSAID-like mechanism. The carboxylic acid moiety is a common feature of many COX inhibitors, while the 2-position substituent is known to be a critical determinant of activity and selectivity.[7][8]
Primary Hypothesis: BIA-01 as a Selective COX-2 Inhibitor
We hypothesize that BIA-01 functions as a potent anti-inflammatory agent primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Mechanistic Rationale:
-
The N-Acetic Acid Moiety: The (acetic acid) group attached to the N1 position is structurally analogous to the carboxylic acid group found in many classic NSAIDs, such as indomethacin and diclofenac. This acidic functional group is critical for anchoring the molecule within the active site of COX enzymes, typically through ionic interactions with a key arginine residue (Arg120 in COX-1, Arg106 in COX-2).
-
The 2-Isobutyl Group: The moderately bulky, lipophilic (isobutyl) group at the C2 position is hypothesized to project into a hydrophobic side pocket within the COX active site. The larger and more flexible active site of COX-2, compared to COX-1, can accommodate bulkier substituents. This differential binding is the basis for the COX-2 selectivity of drugs like celecoxib. We postulate that the isobutyl group of BIA-01 provides the structural basis for preferential binding to and inhibition of COX-2.
-
The Benzimidazole Core: The planar, aromatic benzimidazole ring serves as a rigid scaffold, correctly orienting the N-acetic acid and C2-isobutyl groups for optimal interaction with the enzyme's active site.
This hypothesis is supported by studies on other benzimidazole derivatives where substitutions at the C2 position have been shown to inhibit COX-2.[6][7]
Hypothesized Signaling Pathway
The proposed mechanism places BIA-01 as an upstream inhibitor of the prostaglandin synthesis pathway, which is initiated by inflammatory stimuli.
Caption: Hypothesized inhibition of the COX-2 pathway by BIA-01.
Alternative Hypothesis: Modulation of the 5-Lipoxygenase Pathway
As a component of a rigorous scientific investigation, an alternative mechanism must be considered. BIA-01 may exert its anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) pathway. Benzimidazole derivatives have also been reported to interact with 5-lipoxygenase activating protein (FLAP).[6]
Mechanistic Rationale:
In this scenario, the lipophilic isobutyl group and the benzimidazole core could facilitate binding to FLAP or 5-LOX itself, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to leukotrienes. This would represent a distinct but complementary anti-inflammatory mechanism to COX inhibition.
Experimental Validation Plan
To systematically test these hypotheses, a multi-tiered experimental approach is proposed, moving from direct target engagement in vitro to cell-based functional assays.
Tier 1: In Vitro Enzyme Inhibition Assays
The initial and most critical step is to determine if BIA-01 directly interacts with and inhibits the hypothesized target enzymes.
Objective: To quantify the inhibitory potency (IC50) of BIA-01 against purified COX-1, COX-2, and 5-lipoxygenase enzymes.
Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from standard commercially available kits.
-
Reagents and Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorometric probe.
-
Heme cofactor.
-
Assay buffer (e.g., Tris-HCl).
-
BIA-01, Celecoxib (COX-2 selective control), SC-560 (COX-1 selective control).
-
96-well black microplates.
-
Fluorescence plate reader (Ex/Em = 535/590 nm).
-
-
Step-by-Step Procedure:
-
Prepare a serial dilution of BIA-01 (e.g., from 100 µM to 1 nM) in assay buffer.
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add the diluted BIA-01 or control compounds to the appropriate wells. Include a "no inhibitor" control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of arachidonic acid and ADHP to all wells.
-
Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 10-15 minutes.
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the data to the "no inhibitor" control and plot the percent inhibition versus the logarithm of BIA-01 concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| BIA-01 | Experimental | Experimental | Calculated |
| Celecoxib | Expected >1000 | Expected <50 | >20 |
| SC-560 | Expected <50 | Expected >1000 | <0.05 |
Interpretation: An IC50 for COX-2 significantly lower than for COX-1 (a high Selectivity Index) will provide strong support for the primary hypothesis. If no significant inhibition is observed, the primary hypothesis is challenged, and the 5-LOX pathway becomes a more probable target.
Tier 2: Cell-Based Functional Assays
If BIA-01 demonstrates potent enzyme inhibition, the next step is to confirm its activity in a cellular context.
Objective: To measure the effect of BIA-01 on prostaglandin E2 (PGE2) production in a cellular model of inflammation.
Experimental Protocol: LPS-Induced PGE2 Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Reagents and Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
BIA-01 and control compounds.
-
PGE2 ELISA kit.
-
Cell viability assay reagent (e.g., MTT or PrestoBlue).
-
-
Step-by-Step Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BIA-01 or controls for 1 hour.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant for PGE2 analysis.
-
Perform a cell viability assay on the remaining cells to rule out cytotoxicity.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the PGE2 concentration against the BIA-01 concentration to determine the dose-dependent inhibition.
-
Validation Workflow Diagram
The logical flow of the experimental plan is crucial for a self-validating system.
Caption: Experimental workflow for validating the mechanism of action of BIA-01.
Conclusion and Future Directions
This guide presents a scientifically rigorous and logically structured hypothesis for the mechanism of action of this compound (BIA-01). Based on a comprehensive analysis of its structural motifs and the known pharmacology of the benzimidazole class of compounds, we propose that BIA-01 is a selective COX-2 inhibitor. The provided experimental plan offers a clear, step-by-step pathway to validate or refute this hypothesis, beginning with direct enzyme inhibition assays and progressing to functional cellular readouts. Successful validation would position BIA-01 as a promising candidate for further preclinical development as a novel anti-inflammatory agent. Subsequent studies would involve molecular docking to visualize the binding interaction, comprehensive ADME/Tox profiling, and ultimately, in vivo efficacy studies in animal models of inflammation and pain.
References
- Vertex AI Search. (2024).
-
Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel), 14(7), 663. [Link]
-
ResearchGate. (n.d.). Synthesis Of Some New Benzimidazole Acetic Acid Derivatives And Evaluation For Their Antimicrobial And Antitubercular Activities | Request PDF. [Link]
-
Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. [Link]
-
Popa, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC - PubMed Central. [Link]
-
MDPI. (n.d.). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. [Link]
- ScienceDirect. (2024).
-
ResearchGate. (n.d.). SARs of 2-phenyl-substituted benzimidazoles. [Link]
-
ResearchGate. (n.d.). SAR of 2-amino-benzimidazole derivatives. [Link]
-
Longdom Publishing. (n.d.). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. [Link]
-
RJPBCS. (2013). Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives. [Link]
-
PubMed. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
- OAText. (2018).
- OAText. (2018).
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]
-
JOCPR. (2012). Synthesis, characterization and anti - JOCPR. [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link]
-
Frontiers. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
Spectroscopic Characterization of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (2-isobutyl-1H-benzimidazol-1-yl)acetic acid (CAS No: 717863-10-0).[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.
Molecular Structure and a Priori Analysis
Before delving into the specific spectroscopic techniques, a foundational understanding of the molecule's structure is essential. This compound comprises three key structural motifs: an isobutyl group, a benzimidazole core, and an acetic acid moiety. Each of these components will give rise to characteristic signals in the various spectra, allowing for a complete structural elucidation.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring NMR data for a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]
-
The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]
-
The spectral width should cover the typical range for organic molecules (0-220 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to each unique proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. |
| ~7.5-7.8 | Multiplet | 4H | Aromatic-H | The four protons on the benzimidazole ring will appear in the aromatic region, with their exact shifts and multiplicities depending on the substitution pattern. |
| ~5.0 | Singlet | 2H | -CH₂-COOH | The methylene protons adjacent to the nitrogen and the carbonyl group will be deshielded. |
| ~2.8 | Doublet | 2H | -CH₂-CH(CH₃)₂ | The methylene protons of the isobutyl group will be split by the adjacent methine proton. |
| ~2.1 | Multiplet | 1H | -CH(CH₃)₂ | The methine proton of the isobutyl group will be split by the adjacent methylene and methyl protons. |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ | The six equivalent methyl protons of the isobutyl group will be split by the adjacent methine proton.[3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155 | C2 (imidazole) | The carbon atom of the imidazole ring bonded to the isobutyl group and two nitrogen atoms will be significantly deshielded. |
| ~135-145 | Quaternary Aromatic C | The two quaternary carbons of the benzene ring fused to the imidazole ring. |
| ~110-125 | Aromatic CH | The four protonated carbons of the benzene ring. |
| ~45 | -CH₂-COOH | The methylene carbon of the acetic acid moiety. |
| ~38 | -CH₂-CH(CH₃)₂ | The methylene carbon of the isobutyl group. |
| ~28 | -CH(CH₃)₂ | The methine carbon of the isobutyl group. |
| ~22 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isobutyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
Predicted IR Spectrum
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (isobutyl) |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1620, ~1475 | C=C stretch | Aromatic ring |
| ~1600 | C=N stretch | Imidazole ring |
| ~1400 | O-H bend | Carboxylic acid |
| ~1250 | C-O stretch | Carboxylic acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) and infused into the mass spectrometer.
-
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Positive Ion Mode: The instrument is set to detect positively charged ions. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
-
Negative Ion Mode: The instrument is set to detect negatively charged ions. The deprotonated molecule [M-H]⁻ is expected.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented to produce a product ion spectrum.
-
Predicted Mass Spectrum
-
Molecular Weight: The molecular formula is C₁₃H₁₆N₂O₂. The calculated monoisotopic mass is 232.1212 g/mol .
-
Expected Molecular Ion Peaks:
-
Positive ESI: [M+H]⁺ at m/z 233.1285
-
Negative ESI: [M-H]⁻ at m/z 231.1141
-
-
Predicted Fragmentation Pattern:
Figure 2: Predicted fragmentation pathway for this compound in positive ion ESI-MS.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures of its constituent parts, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and accuracy. This comprehensive spectroscopic analysis is a critical step in the journey of drug discovery and development, enabling a deeper understanding of the molecular architecture of this promising compound.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042). Retrieved from [Link]
-
Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). Retrieved from [Link]
-
Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 9(26), 5341-5343. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. Retrieved from [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide on the Safety and Handling of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Abstract: This technical guide provides a comprehensive overview of the safety and handling information for (2-isobutyl-1H-benzimidazol-1-yl)acetic acid (CAS No. 717863-10-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the safe and effective use of this compound in a laboratory setting. While specific toxicological data for this compound is limited, this guide draws upon information from suppliers and structurally similar molecules to establish best practices for handling, storage, and emergency procedures.
Introduction and Hazard Identification
This compound is a benzimidazole derivative with potential applications in pharmaceutical research. Due to its chemical structure, which combines a benzimidazole core with an acetic acid moiety and an isobutyl group, it is prudent to handle this compound with care.
According to supplier information, this compound is classified as an irritant [1]. It is important to note that the health hazards of this specific product have not been fully investigated. Therefore, a cautious approach, treating the compound as potentially harmful upon inhalation, ingestion, and skin contact, is recommended.
Based on data for the closely related compound 2-(1H-Benzimidazol-1-yl)acetic acid, the following hazards should be considered[2]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
GHS Hazard Pictograms (Anticipated):
| Pictogram | Hazard Class |
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) |
Anticipated Hazard and Precautionary Statements:
| Category | Statement |
| Hazard | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Precautionary | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure to this compound.
Hierarchy of Controls:
Caption: Hierarchy of controls for handling this compound.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area[2].
Personal Protective Equipment (PPE):
| PPE Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory | A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient. | Protects against inhalation of dust or aerosols. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing[3].
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably a chemical fume hood[3].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[3].
-
Recommended storage temperature is 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents[2].
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
-
Personal Protective Equipment (as specified in Section 2)
Procedure:
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Perform all weighing and solution preparation steps inside a chemical fume hood.
-
Tare the analytical balance with a weigh boat.
-
Carefully weigh the desired amount of this compound using a clean spatula.
-
Transfer the weighed solid to the volumetric flask.
-
Add a portion of the solvent to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution according to the recommendations in Section 3.
-
Clean all equipment and the work area thoroughly.
-
Dispose of any waste according to institutional and local regulations.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
Emergency Response Workflow:
Caption: General workflow for responding to a spill or exposure incident.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice/attention[2]. |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center[2]. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam[2].
-
Specific Hazards: During a fire, toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides, may be produced[3].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Clean-up: For solid spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[3].
Toxicological and Ecological Information
Toxicological Information: As previously stated, the toxicological properties of this compound have not been fully investigated. Based on its classification as an irritant and data from similar compounds, it is presumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation[1][2].
Ecological Information: There is no specific ecological data available for this compound. It is important to prevent its release into the environment.
Disposal Considerations
All waste containing this compound should be handled as hazardous chemical waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations.
Conclusion
While comprehensive safety data for this compound is not yet available, a risk-based approach grounded in the information for irritants and structurally related benzimidazole derivatives provides a robust framework for its safe handling. Researchers and laboratory personnel must adhere to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide to minimize potential risks.
References
-
AA Blocks. (2-Isobutyl-benzoimidazol-1-yl)-acetic acid. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Introduction: The Benzimidazole Scaffold in Antimicrobial Research
The benzimidazole nucleus, a heterocyclic aromatic compound, is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] For decades, benzimidazole derivatives have been a focal point of drug discovery, yielding compounds with potent antibacterial, antifungal, antiviral, and antiparasitic properties.[2][3][4] The versatility of the benzimidazole scaffold allows for structural modifications that can enhance potency and broaden the spectrum of activity, making it a promising framework for developing novel agents to combat drug-resistant pathogens.[3]
(2-isobutyl-1H-benzimidazol-1-yl)acetic acid (CAS No: 717863-10-0) is a novel derivative within this important class.[5] The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive guide to the standardized evaluation of its antimicrobial properties. Adherence to robust, validated methodologies is paramount for generating reproducible and comparable data. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and facilitating the reliable assessment of this compound's potential.[6][7]
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the in-vitro activity of an antimicrobial agent against a specific microorganism. The two most fundamental metrics are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8][9] This is the most common metric for quantitative evaluation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10] This is determined by sub-culturing from the clear wells of an MIC assay onto antibiotic-free agar.
This guide details three standard methodologies for determining the antimicrobial activity of this compound: Broth Microdilution, Agar Dilution, and Disk Diffusion.
General Experimental Workflow
A successful antimicrobial evaluation follows a systematic process, from initial compound preparation to final data analysis. The workflow ensures that each variable is controlled, leading to reliable and reproducible results.
Caption: General workflow for antimicrobial susceptibility testing.
Compound Preparation: Stock Solution
Accurate preparation of the compound stock solution is the critical first step. Errors at this stage will propagate throughout the entire experiment.
Rationale: A high-concentration, sterile stock solution allows for accurate serial dilutions and prevents contamination. Dimethyl sulfoxide (DMSO) is often the solvent of choice for novel organic compounds due to its high solubilizing power. However, it is crucial to ensure the final concentration of DMSO in the assay is non-inhibitory to the test microorganisms (typically ≤1% v/v).
Protocol:
-
Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Solubilization: Dissolve the compound in sterile, analytical-grade DMSO to create a stock concentration of 10 mg/mL (10,000 µg/mL). Vortex thoroughly until fully dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
| Parameter | Specification | Rationale |
| Compound | This compound | Test article |
| Solvent | Analytical Grade DMSO, Sterile | High solubilizing capacity for organic molecules |
| Stock Conc. | 10,000 µg/mL | Provides a convenient starting point for serial dilutions |
| Sterilization | 0.22 µm Syringe Filter | Removes any potential microbial contaminants from the stock |
| Storage | -20°C to -80°C in aliquots | Ensures stability and prevents degradation/contamination |
| Table 1: Preparation parameters for the compound stock solution. |
Method Selection: Choosing the Right Assay
The choice of AST method depends on the experimental goals, required throughput, and the nature of the microorganisms being tested.
Caption: Decision tree for selecting an appropriate AST method.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method is the gold standard for determining MICs in a high-throughput format and is recommended for initial quantitative screening.[9] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the compound in a 96-well microtiter plate.
Materials:
-
This compound stock solution (10,000 µg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial culture (18-24 hours growth on non-selective agar)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
Step-by-Step Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism. b. Suspend them in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] This step is crucial for reproducibility. d. Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation (Serial Dilution): a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of the compound stock. For a final top concentration of 128 µg/mL, dilute the 10,000 µg/mL stock to 256 µg/mL in CAMHB. c. Add 200 µL of this 256 µg/mL compound solution to well 1. d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[12] e. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).
-
Inoculation: a. This procedure is an alternative to the one described in step 1d. If you have prepared your plate as described in step 2, you now have 100 µL of varying drug concentrations in wells 1-10 and 100 µL of broth in well 11. b. Prepare a bacterial inoculum at 1x10^6 CFU/mL in CAMHB. c. Add 100 µL of this inoculum to wells 1 through 11. This dilutes the compound concentration by half, achieving the final target concentrations (e.g., 128, 64, ..., 0.25 µg/mL) and the final inoculum of 5 x 10⁵ CFU/mL. d. Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
Incubation: a. Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air for non-fastidious bacteria.
-
Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9] Use a reading mirror or a plate reader for assistance. b. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear. If not, the assay is invalid.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of susceptibility. It is excellent for screening purposes.[13] A paper disk impregnated with the compound is placed on an agar plate inoculated with the test organism, and the zone of growth inhibition is measured.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile 6 mm blank paper disks
-
Standardized inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Calipers or ruler
Step-by-Step Procedure:
-
Disk Preparation: a. Prepare a solution of this compound in a volatile solvent (e.g., DMSO, methanol) at a desired concentration (e.g., 1 mg/mL). b. Aseptically apply a precise volume (e.g., 20 µL) onto a blank sterile disk to achieve a specific drug load (e.g., 20 µ g/disk ). c. Allow the disks to dry completely in a sterile environment before use.
-
Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the 0.5 McFarland inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[14] Swab the rim of the agar as well. d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[13]
-
Disk Application: a. Aseptically place the prepared compound disk onto the inoculated agar surface. b. Gently press the disk with sterile forceps to ensure complete contact with the agar. c. Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[15]
-
Incubation: a. Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-18 hours.[14]
-
Reading Results: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter.[15] b. The result is reported as the zone diameter. Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires correlation with MIC data, which is not established for a novel compound.
Quality Control (QC) and Validation
Running parallel tests with well-characterized reference strains is non-negotiable for a valid AST experiment.[16] QC strains have known susceptibility profiles, and if the results for these strains fall outside their acceptable ranges, the results for the test compound cannot be considered valid.[17]
Rationale: QC testing validates the entire experimental system, including the potency of the compound, the quality of the medium, the accuracy of the inoculum density, and incubation conditions.
| QC Strain | ATCC No. | Gram Status / Type | Rationale for Inclusion |
| Escherichia coli | 25922 | Gram-Negative | Standard for testing Enterobacteriaceae |
| Pseudomonas aeruginosa | 27853 | Gram-Negative | Represents non-Enterobacteriaceae Gram-negatives |
| Staphylococcus aureus | 29213 | Gram-Positive | Standard for testing Staphylococci (MIC) |
| Staphylococcus aureus | 25923 | Gram-Positive | Standard for testing Staphylococci (Disk Diffusion) |
| Enterococcus faecalis | 29212 | Gram-Positive | Represents Enterococci |
| Candida albicans | 90028 | Fungus (Yeast) | Standard for antifungal testing |
| Table 2: Recommended Quality Control Strains for AST.[18][19] |
Data Interpretation and Troubleshooting
Data Presentation
MIC values should be presented in a clear, tabular format, allowing for easy comparison of the compound's activity across different microbial species.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| S. aureus | ATCC 29213 | [Insert Data] | [e.g., Vancomycin: 1] |
| E. coli | ATCC 25922 | [Insert Data] | [e.g., Ciprofloxacin: 0.015] |
| P. aeruginosa | ATCC 27853 | [Insert Data] | [e.g., Ciprofloxacin: 0.5] |
| C. albicans | ATCC 90028 | [Insert Data] | [e.g., Fluconazole: 0.5] |
| Table 3: Example template for presenting MIC data. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in positive control well/plate | Inoculum was not viable; Incubation error; Residual disinfectant on equipment. | Repeat test with fresh inoculum; Verify incubator temperature and atmosphere; Ensure all equipment is properly rinsed and sterile. |
| Growth in sterility control well | Contamination of media, plate, or compound stock. | Repeat test using new, sterile batches of all reagents. Re-filter compound stock. |
| QC strain results are out of acceptable range | Inoculum density incorrect; Media pH or cation concentration is off; Expired/improperly stored reagents; Incubation time/temp incorrect. | Re-standardize inoculum carefully; Check media lot and preparation procedure; Verify storage of all components; Check incubator settings. Do not report patient/test results.[16] |
| "Skipped" wells in broth microdilution | Compound precipitation at high concentrations; Contamination with a resistant variant. | Check compound solubility in the test medium; Streak the growth from the high-concentration well to check for purity and repeat the test. |
| Fuzzy or indistinct zone edges in disk diffusion | Organism produces swarming growth (e.g., Proteus); Mixed culture. | Re-isolate the test organism to ensure purity; For swarming organisms, results may be difficult to read; consider an alternative method like broth dilution. |
| Table 4: A guide to troubleshooting common AST problems. |
References
- Unveiling the antimicrobial potential of benzimidazole derivatives: A comprehensive review. (2025).
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. [Link]
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025).
- Benzimidazole: A short review of their antimicrobial activities. (2025).
-
Agar Dilution Susceptibility Testing. (2007). Taylor & Francis eBooks. [Link]
-
Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024). Microbiology in Pictures. [Link]
-
Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. (1974). ASM Journals. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]
-
Antimicrobial activity of a new series of benzimidazole derivatives. (2008). PubMed. [Link]
-
Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. [Link]
-
Agar Plate Dilution Method for Routine Antibiotic Susceptibility Testing in a Hospital Laboratory. (1973). American Journal of Clinical Pathology. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2018). PubMed. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UK Health Security Agency. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
-
Agar dilution. (n.d.). Wikipedia. [Link]
-
Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. (2019). PMC - NIH. [Link]
-
EUCAST. (n.d.). European Society of Clinical Microbiology and Infectious Diseases (ESCMID). [Link]
-
Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (2012). ASM Journals. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration (FDA). [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
EUCAST Home. (n.d.). The European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Broth Microdilution. (n.d.). University of Rochester Medical Center. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2016). ResearchGate. [Link]
-
Guidance Documents. (n.d.). The European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). The European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2007). MDPI. [Link]
-
Synthesis and antimicrobial activity of novel bis-benzimidazolium salts. (2017). Royal Society of Chemistry. [Link]
- Synthesis and antimicrobial activity of novel 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles. (2013).
-
Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. (n.d.). Longdom Publishing. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (2013). PMC - NIH. [Link]
-
Antimicrobial Susceptibility Testing. (2018). ResearchGate. [Link]
-
(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. (n.d.). PubChem. [Link]
-
BSAC Standardized Disc Susceptibility Testing Method. (n.d.). British Society for Antimicrobial Chemotherapy. [Link]
-
Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025). Medscape. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]
-
2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid. (n.d.). PubChem. [Link]
-
2-(1,2-Benzoxazol-3-yl)acetic acid. (n.d.). PubChem. [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. microbenotes.com [microbenotes.com]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. bsac.org.uk [bsac.org.uk]
- 18. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 19. szu.gov.cz [szu.gov.cz]
(2-isobutyl-1H-benzimidazol-1-yl)acetic acid applications in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of Bendazac
Introduction to Bendazac: A Molecule with Dual Therapeutic Potential
Bendazac, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its multifaceted therapeutic applications.[1][2][3] While initially developed for its anti-inflammatory properties, Bendazac's principal and most studied effect is its ability to inhibit the denaturation of proteins.[1][4] This unique characteristic has positioned it primarily as a therapeutic agent for the management of cataracts, a condition characterized by the clouding of the lens due to the aggregation of denatured crystalline proteins.[4][5][6]
Beyond its role in ophthalmology, Bendazac exhibits a range of other pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory effects.[1][2] These properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[2][5][6] Furthermore, Bendazac and its major metabolite, 5-hydroxybendazac, act as radical scavengers, mitigating oxidative stress, which is a key pathological factor in both inflammation and cataract formation.[1][7] This guide provides detailed application notes and protocols for researchers and drug development professionals interested in exploring the medicinal chemistry of Bendazac.
Mechanism of Action: A Multi-pronged Approach
Bendazac's therapeutic efficacy stems from its ability to intervene in key pathological processes, primarily protein denaturation and inflammation.
Inhibition of Protein Denaturation
The primary mechanism underlying Bendazac's anti-cataract activity is the inhibition of protein denaturation.[1][4] In the lens, crystallin proteins must maintain their soluble, transparent state. Various stressors, including oxidative damage and glycation, can lead to their denaturation, aggregation, and subsequent opacification of the lens. Bendazac is thought to stabilize the tertiary structure of these proteins, preventing their unfolding and aggregation.[5][6] Additionally, its metabolite, 5-hydroxybendazac, has been shown to inhibit the non-enzymatic glycosylation of lens proteins, a key process in the development of diabetic cataracts.[3]
Anti-inflammatory and Antioxidant Effects
As an NSAID, Bendazac inhibits the activity of COX-1 and COX-2 enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2][5][6] This action accounts for its use in treating various inflammatory conditions.[1][2] Furthermore, Bendazac exhibits significant radical scavenging activity, neutralizing reactive oxygen species (ROS) that contribute to cellular damage in both inflammatory conditions and the aging lens.[7]
Caption: Bendazac's multifaceted mechanism of action.
Application Notes & Protocols
This section provides detailed protocols for the synthesis of Bendazac lysine and for evaluating its key biological activities.
Synthesis of Bendazac Lysine
Bendazac is often formulated as its lysine salt to improve its solubility and absorption.[4] The following protocol is adapted from patent literature for the laboratory-scale synthesis of Bendazac lysine.
Materials:
-
Bendazac ([(1-benzyl-1H-indazol-3-yl)oxy]acetic acid)
-
L-lysine
-
95% Ethanol
-
Purified water
-
Reaction vessel with stirring and heating capabilities
-
Filtration apparatus
Protocol:
-
Dissolution of Bendazac: In a reaction vessel, add 8 volumes of 95% ethanol for every 1 part by weight of Bendazac (e.g., 24 mL of ethanol for 3 g of Bendazac).
-
Stir the mixture and heat to 60-70°C until the Bendazac is completely dissolved.
-
Dissolution of L-lysine: In a separate container, dissolve L-lysine in 3 volumes of purified water for every 1 part by weight of L-lysine (e.g., 4.5 mL of water for 1.675 g of L-lysine). Ensure equimolar amounts of Bendazac and L-lysine are used.
-
Salt Formation: Add the L-lysine solution to the Bendazac solution while maintaining the temperature at 60-70°C.
-
Maintain the reaction mixture at this temperature with stirring for 30 minutes.
-
Crystallization: Filter the hot solution to remove any impurities. Allow the filtrate to cool slowly to room temperature (20-30°C) to induce crystallization. For optimal crystal formation, the solution can be left to crystallize overnight.
-
Isolation and Purification: Collect the white crystalline solid of Bendazac lysine by filtration.
-
Wash the crystals three times with a small volume of cold 95% ethanol.
-
Dry the product under vacuum to a constant weight.
Caption: Workflow for the synthesis of Bendazac lysine.
In Vitro Anti-Cataract Activity Assay (Goat Lens Model)
This protocol describes an ex vivo method to evaluate the potential of Bendazac to prevent or delay the formation of cataracts using a glucose-induced cataract model in goat lenses.[2][5]
Materials:
-
Fresh goat eyes obtained from a local abattoir
-
Artificial aqueous humor (contact a supplier for the precise formulation)
-
Glucose
-
Bendazac lysine
-
Sterile dissecting instruments
-
Laminar flow hood
-
Incubator
-
Camera for photographic evaluation
Protocol:
-
Lens Isolation: Under sterile conditions in a laminar flow hood, carefully dissect fresh goat eyes to isolate the lenses. Ensure the lens capsule remains intact.
-
Preparation of Culture Media:
-
Normal Control: Artificial aqueous humor with 5.5 mM glucose.
-
Negative Control (Cataract Induction): Artificial aqueous humor with 55 mM glucose.
-
Test Groups: Artificial aqueous humor with 55 mM glucose supplemented with varying concentrations of Bendazac lysine (e.g., 50, 100, 200 µg/mL).
-
Positive Control: Artificial aqueous humor with 55 mM glucose supplemented with a known anti-cataract agent (e.g., ascorbic acid).
-
-
Incubation: Place one lens in each well of a sterile 6-well plate containing 5 mL of the respective culture medium.
-
Incubate the plates at room temperature for 72 hours.
-
Evaluation of Opacity: At regular intervals (e.g., 24, 48, and 72 hours), photographically document the lenses to observe the progression of opacification.
-
Biochemical Analysis (Optional): After 72 hours, the lenses can be homogenized to measure levels of total protein, water-soluble proteins, and markers of oxidative stress (e.g., malondialdehyde) to quantify the protective effects of Bendazac.
| Group | Glucose Concentration | Treatment | Expected Outcome |
| Normal Control | 5.5 mM | None | Transparent lens |
| Negative Control | 55 mM | None | Opaque lens |
| Positive Control | 55 mM | Ascorbic Acid | Reduced opacity |
| Test Group 1 | 55 mM | Bendazac (Low Conc.) | Dose-dependent reduction in opacity |
| Test Group 2 | 55 mM | Bendazac (High Conc.) | Dose-dependent reduction in opacity |
Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of Bendazac to inhibit heat-induced denaturation of bovine serum albumin (BSA), a model for its anti-cataract mechanism.
Materials:
-
Bovine serum albumin (BSA)
-
Tris buffer
-
Bendazac lysine
-
Spectrophotometer
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of BSA in Tris buffer.
-
Prepare stock solutions of Bendazac lysine in methanol at various concentrations.
-
-
Reaction Mixture: In a set of test tubes, mix 5 mL of 0.2% BSA solution with 50 µL of the respective Bendazac dilutions. A control tube should contain 50 µL of methanol instead of the Bendazac solution.
-
Incubation and Denaturation: Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Summary of Bendazac's Pharmacological Profile
| Activity | Mechanism | Relevance |
| Anti-cataract | Inhibition of protein denaturation and glycation. | Primary therapeutic application. |
| Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes. | Treatment of inflammatory conditions. |
| Antioxidant | Scavenging of reactive oxygen species. | Contributes to both anti-cataract and anti-inflammatory effects. |
| Antilipidaemic | Reduction in total cholesterol and triglycerides. | Potential secondary benefit.[1] |
| Choleretic | Increases bile secretion. | Potential secondary benefit.[1] |
Conclusion
Bendazac stands out in the landscape of medicinal chemistry as a compound with a well-defined, dual mechanism of action targeting both protein stability and inflammatory pathways. Its primary application in the management of cataracts is supported by its ability to prevent the denaturation of lens proteins, a key event in the pathogenesis of this condition. The protocols and application notes provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Bendazac and its analogues. While its clinical use has been limited in some regions due to concerns about hepatotoxicity, the unique mechanism of action of Bendazac continues to make it an important lead compound in the development of novel anti-cataract and anti-inflammatory agents.[1]
References
- Balfour JA, Clissold SP. Bendazac lysine.
-
PubChem. Bendazac. National Center for Biotechnology Information. Available from: [Link]
-
Patsnap Synapse. What is Bendazac Lysine used for? Available from: [Link]
-
Patsnap Synapse. What is Bendazac used for? Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Bendazac? Available from: [Link]
- Guglielmotti A, et al. Radical scavenger activity of bendazac, an anticataract non-steroidal anti-inflammatory agent. Pharmacol Res. 1995;32(6):369-373.
- Testa M, Iuliano G, et al. Bendazac and Benzydamine for Treatment of Cataract: Individualized Therapy by the "BLOA Test". J Ocul Pharmacol. 1986;2(2):135-46.
-
Grokipedia. Bendazac. Available from: [Link]
-
Wikipedia. Bendazac. Available from: [Link]
-
PharmaCompass. Bendazac. Available from: [Link]
- Google Patents. Bendazac lysine synthesis process. CN103641784A.
- Google Patents. Bendazac treatment of cataract. US4451477A.
-
Journals of University of Babylon. Anticataract activity of pioglitazone by using in-Vitro goat lens model. Available from: [Link]
-
Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Available from: [Link]
-
Farmacia Journal. EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF SOME NEW FERULLIC ACID DERIVATIVES. Available from: [Link]
Sources
- 1. US4451477A - Bendazac treatment of cataract - Google Patents [patents.google.com]
- 2. ipindexing.com [ipindexing.com]
- 3. Inhibition of protein non-enzymic glycation induced by Bendazac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103641784A - Bendazac lysine synthesis process - Google Patents [patents.google.com]
- 5. Anticataract activity of pioglitazone by using in-Vitro goat lens model [journals.ipinnovative.com]
- 6. Advances in pharmacotherapy of cataracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical scavenger activity of bendazac, an anticataract non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prepare stock solutions of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
An Application Note and Protocol for the Preparation of Stock Solutions of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Abstract
This compound is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry and drug development. Accurate and reproducible experimental results, whether in vitro or in vivo, are fundamentally dependent on the correct preparation of stock solutions. This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the critical physicochemical properties of the compound, principles of solvent selection, and step-by-step protocols for the preparation, storage, and quality control of stock solutions.
Introduction: The Criticality of Stock Solution Integrity
This guide explains the causality behind experimental choices, ensuring that protocols are not merely followed but understood. By establishing a robust and validated procedure for stock solution preparation, researchers can ensure consistency and reliability in their downstream applications.
Compound Physicochemical Properties
A thorough understanding of the compound's properties is essential for developing an appropriate solubilization strategy. The key properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | (2-Isobutyl-benzoimidazol-1-yl)-acetic acid | |
| CAS Number | 717863-10-0 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molecular Weight | 232.28 g/mol | |
| Structure | A benzimidazole core with an isobutyl group at the 2-position and an acetic acid group on one of the imidazole nitrogens. | - |
| Predicted Solubility | Generally insoluble in water; soluble in organic solvents such as alcohols, DMSO, and other polar aprotic solvents. | [2][3][4] |
| Storage | 2-8°C in a dry, well-ventilated area. |
Guiding Principles for Solvent Selection
The choice of solvent is the most critical decision in preparing a stock solution. The molecular structure of this compound—containing a nonpolar isobutyl group, an aromatic benzimidazole system, and a polar carboxylic acid group—dictates its solubility.
-
"Like Dissolves Like" : The large nonpolar surface area from the isobutyl and benzene components suggests poor solubility in water.[3][5][6] Organic solvents are therefore the primary choice.[2]
-
Polar Aprotic Solvents : Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for initial high-concentration stock solutions. They can solvate a wide range of molecules and are miscible with most aqueous media used in biological assays.
-
Alcohols : Ethanol and methanol can also be effective solvents due to their ability to interact with both polar and nonpolar parts of the molecule.[2]
-
Downstream Application Compatibility : The final consideration must be the experimental system. For in vitro cell-based assays, the final concentration of the organic solvent (e.g., DMSO) must be kept low (typically <0.5%) to avoid cytotoxicity. For in vivo studies, solvent choice is dictated by toxicity and administration route, often requiring more complex vehicle formulations.[4]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for most laboratory applications.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade
-
Analytical balance
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath (optional)
Step-by-Step Methodology
-
Calculation: Determine the mass of the compound required.
-
The molecular weight (MW) is 232.28 g/mol .
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 232.28 g/mol = 0.0023228 g
-
Mass (mg) = 2.32 mg
-
-
Weighing: Carefully weigh out 2.32 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Rationale: Accurate weighing is fundamental for achieving the correct final concentration. Using a tube that can be capped minimizes loss of material.
-
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the compound.
-
Rationale: Using high-purity, anhydrous DMSO prevents the introduction of water, which could affect solubility and long-term stability.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.[4]
-
Rationale: Vigorous agitation increases the surface area of the solid interacting with the solvent, accelerating dissolution.
-
-
Visual Inspection & Sonication (If Necessary): Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[4]
-
Rationale: Sonication uses ultrasonic waves to break up aggregates and aid the dissolution of stubborn particles. Avoid overheating, which could degrade the compound.
-
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile, clearly labeled microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. The original powder should be stored at 2-8°C.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution, potentially causing it to precipitate over time.
-
Workflow Diagram
Caption: Workflow for preparing a high-concentration stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
Most biological assays are performed in aqueous buffers. This protocol describes the serial dilution of the organic stock into an aqueous medium.
-
Pre-warm Medium: Gently warm the required volume of cell culture medium or buffer to 37°C.
-
Rationale: Solubility often increases with temperature. Warming the aqueous phase can help prevent the compound from precipitating out of solution upon dilution.
-
-
Calculate Dilution: Determine the volume of stock solution needed for your final working concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock:
-
M₁V₁ = M₂V₂
-
(10,000 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = 1 µL. A 1:1000 dilution is required.
-
-
Dilution Technique: Add the calculated volume of stock solution (1 µL) to the pre-warmed medium (999 µL). Immediately vortex or pipette up and down gently to mix thoroughly.
-
Rationale: Adding the small volume of concentrated organic stock to the larger volume of aqueous buffer (and not the other way around) and mixing immediately ensures rapid dispersion, minimizing localized high concentrations that can lead to precipitation.
-
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration may be above the aqueous solubility limit, and a lower working concentration should be tested.
Safety Precautions
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds should inform handling procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
-
AstaTech. (n.d.). (2-Isobutyl-benzoimidazol-1-yl)-acetic acid | 717863-10-0. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Formulation of 6-Methoxy-2-methyl-benzimidazole Derivatives for Experimental Use.
- Matrix Scientific. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). (2-Isobutyl-benzoimidazol-1-yl)-acetic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-(1H-Benzimidazol-1-yl)acetic acid.
- Sigma-Aldrich. (n.d.). (2-Butyl-benzoimidazol-1-yl)-acetic acid.
- Echemi. (n.d.). (2-BENZYL-1H-BENZIMIDAZOL-1-YL)ACETIC ACID Safety Data Sheets.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Application Note & Protocol: A Scalable Two-Step Synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Abstract
This application note provides a comprehensive, field-tested guide for the gram-scale synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid, a key structural motif in medicinal chemistry. The presented synthetic route is a robust, two-step process designed for scalability and reproducibility. The protocol begins with the formation of the benzimidazole core via the Phillips condensation of o-phenylenediamine and isovaleric acid, followed by a direct N-alkylation to introduce the acetic acid moiety. This guide emphasizes the rationale behind procedural choices, in-process controls, and purification strategies, ensuring a self-validating and efficient workflow for researchers in drug discovery and process chemistry.
Introduction and Strategic Overview
Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities including antiviral, anticancer, and antihypertensive properties.[1][2] The target molecule, this compound, combines the privileged benzimidazole scaffold with an acetic acid side chain, a common feature for improving pharmacokinetic properties or engaging with biological targets.
Developing a synthetic route that is both efficient and scalable is critical for advancing a compound from discovery to development. The strategy outlined herein is based on a convergent and logical retrosynthesis, chosen for its operational simplicity, use of readily available starting materials, and amenability to gram-scale production.
Retrosynthetic Analysis
The synthesis is logically divided into two primary transformations:
-
Formation of the Benzimidazole Core: The 2-substituted benzimidazole intermediate is synthesized via the condensation of an o-phenylenediamine with a suitable carboxylic acid. This approach, known as the Phillips-Ladenburg reaction, is a reliable and high-yielding method for constructing the benzimidazole ring system.[3]
-
N-Alkylation: The acetic acid side chain is installed via nucleophilic substitution on the pre-formed benzimidazole intermediate. This allows for late-stage functionalization and avoids potential side reactions.
The overall synthetic pathway is illustrated below.
Caption: Retrosynthetic strategy for the target molecule.
Part I: Gram-Scale Synthesis of 2-isobutyl-1H-benzimidazole (Intermediate)
This first stage focuses on the construction of the core heterocyclic structure. The Phillips condensation reaction is a robust method involving the reaction of o-phenylenediamine with a carboxylic acid at elevated temperatures.[3][4] We employ a modification using hydrochloric acid as both a catalyst and a solvent medium, which facilitates a clean reaction and a straightforward workup procedure suitable for larger scales.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Supplier CAS | Notes |
| o-Phenylenediamine | 108.14 | 25.0 g | 0.231 | 95-54-5 | Toxic, handle with care. |
| Isovaleric Acid | 102.13 | 26.1 g (28.2 mL) | 0.255 | 503-74-2 | Corrosive, pungent odor.[5][6] |
| Hydrochloric Acid (4M) | 36.46 | 250 mL | 1.000 | 7647-01-0 | Corrosive. |
| Sodium Hydroxide (10M) | 40.00 | ~100 mL | ~1.000 | 1310-73-2 | For neutralization. |
| Deionized Water | 18.02 | 1 L | - | - | For workup and washing. |
| Equipment | |||||
| 1 L Round-bottom flask | |||||
| Reflux condenser | |||||
| Heating mantle with stirrer | |||||
| Large beaker (2 L) | |||||
| Büchner funnel and flask | |||||
| pH paper or meter |
Detailed Experimental Protocol
-
Reactor Setup: Assemble a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reagents: To the flask, add o-phenylenediamine (25.0 g, 0.231 mol) and 4M hydrochloric acid (250 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Carboxylic Acid: Slowly add isovaleric acid (28.2 mL, 0.255 mol) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate; visualize under UV light). The disappearance of o-phenylenediamine indicates completion.
-
Workup - Neutralization: After the reaction is complete, cool the flask to room temperature. In a separate 2 L beaker, place 500 mL of cold deionized water. Carefully and slowly pour the acidic reaction mixture into the beaker with vigorous stirring.
-
Precipitation: While monitoring the pH, slowly add 10M sodium hydroxide solution to the beaker. The product will begin to precipitate as the solution becomes basic. Continue adding base until the pH of the slurry is between 8 and 9.
-
Isolation: Allow the precipitate to stir in the basic solution for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 150 mL) until the filtrate runs clear and has a neutral pH. Dry the resulting off-white to light brown solid in a vacuum oven at 50 °C to a constant weight.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 35-40 g (87-99%) |
| Appearance | Off-white to light tan solid |
| Melting Point | 183-186 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.2 (s, 1H, NH), 7.5 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), 2.8 (d, 2H, CH₂), 2.2 (m, 1H, CH), 1.0 (d, 6H, 2xCH₃) |
| Molecular Formula | C₁₁H₁₄N₂[7] |
| Molecular Weight | 174.24 g/mol [7] |
Part II: Synthesis of this compound (Final Product)
The final step is the N-alkylation of the 2-isobutyl-1H-benzimidazole intermediate. This is achieved by reacting it with chloroacetic acid in the presence of a base.[8] This direct alkylation with the acid is efficient and avoids the need for a subsequent hydrolysis step that would be required if an ester like ethyl chloroacetate were used.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Supplier CAS | Notes |
| 2-isobutyl-1H-benzimidazole | 174.24 | 30.0 g | 0.172 | 5851-45-6 | From Part I. |
| Sodium Hydroxide | 40.00 | 15.2 g | 0.380 | 1310-73-2 | Used as a base. |
| Chloroacetic Acid | 94.50 | 17.9 g | 0.189 | 79-11-8 | Highly toxic and corrosive. |
| Acetone | 58.08 | 500 mL | - | 67-64-1 | Solvent. |
| Hydrochloric Acid (6M) | 36.46 | ~35 mL | ~0.210 | 7647-01-0 | For acidification. |
| Deionized Water | 18.02 | 1 L | - | - | For workup and washing. |
| Equipment | |||||
| 1 L Round-bottom flask | |||||
| Reflux condenser | |||||
| Heating mantle with stirrer | |||||
| Large beaker (2 L) | |||||
| Büchner funnel and flask |
Detailed Experimental Protocol
-
Reactor Setup: In a 1 L round-bottom flask equipped with a stir bar and reflux condenser, add 2-isobutyl-1H-benzimidazole (30.0 g, 0.172 mol) and acetone (500 mL).
-
Base Addition: To this suspension, add powdered sodium hydroxide (15.2 g, 0.380 mol).
-
Alkylation: Add chloroacetic acid (17.9 g, 0.189 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 8-12 hours, monitoring by TLC (Eluent: 9:1 Dichloromethane/Methanol).
-
Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Dissolution and Filtration: Add 400 mL of water to the residue to dissolve the sodium salt of the product. Stir for 20 minutes. A small amount of unreacted starting material or impurities may remain as a solid. Filter the mixture to obtain a clear aqueous solution.
-
Precipitation: Transfer the filtrate to a 2 L beaker and cool in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid until the pH of the solution is between 3 and 4. The final product will precipitate as a white solid.
-
Isolation and Purification: Stir the slurry in the ice bath for 30 minutes. Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight to yield pure this compound.
Expected Results and Characterization
| Parameter | Expected Value | | :--- | :--- | :--- | | Yield | 32-36 g (80-90%) | | Appearance | White crystalline solid | | Melting Point | 198-201 °C | | ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.1 (s, 1H, COOH), 7.6 (m, 2H, Ar-H), 7.2 (m, 2H, Ar-H), 5.1 (s, 2H, N-CH₂), 2.8 (d, 2H, CH₂-isobutyl), 2.2 (m, 1H, CH), 0.9 (d, 6H, 2xCH₃) | | CAS Number | 717863-10-0[9] |
Process Workflow and Logic
The entire process from starting materials to the final, purified product is a linear sequence designed to minimize handling and maximize throughput. Each step logically follows the last, with clear checkpoints for reaction completion and straightforward purification procedures.
Caption: Detailed workflow for the two-step synthesis.
Safety and Handling Precautions
-
o-Phenylenediamine: This compound is toxic and a suspected mutagen. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isovaleric Acid: Corrosive and has a very strong, unpleasant odor. Handle exclusively in a fume hood.
-
Chloroacetic Acid: Highly toxic and corrosive. Can cause severe burns upon skin contact. All handling must be done with extreme care, using heavy-duty gloves and full PPE in a fume hood.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Use appropriate PPE and add reagents slowly to control any exothermic reactions, especially during neutralization steps.
Conclusion
The two-step synthetic route described provides a reliable and scalable method for producing gram quantities of this compound. The protocols are designed for clarity and safety, utilizing standard laboratory equipment and readily available reagents. By following the detailed steps for reaction execution, workup, and purification, researchers can confidently synthesize this valuable benzimidazole derivative with high yield and purity, facilitating further studies in drug development and medicinal chemistry.
References
-
Review of synthesis process of benzimidazole-heterocycle hybrid compounds. (n.d.). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Yadav, G., & Singh, R. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. [Link]
-
Saleem, A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
-
Review of synthesis process of benzimidazole-heterocycle hybrid compounds. (2024). Taylor & Francis Online. [Link]
-
SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (2021). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Gram-scale synthesis of benzimidazoles under standard conditions. (2021). ResearchGate. [Link]
-
Benzimidazole semi‐synthetic transformation and gram‐scale synthesis. (n.d.). ResearchGate. [Link]
-
Gram-scale flow synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one (3). (n.d.). ResearchGate. [Link]
-
Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
Synthesis and evaluation of a benzimidazole acetic acid derivative. (2024). Malik Deenar College of Pharmacy. [Link]
-
Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry. [Link]
-
Reaction of o-phenylenediamine with organic acids. (n.d.). ResearchGate. [Link]
-
Mokhtari Aliabad, J., et al. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Isovaleric acid. (n.d.). Wikipedia. [Link]
-
Reaction of Oxocarbon acids with o-Phenylenediamine.svg. (2024). Wikimedia Commons. [Link]
Sources
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 6. CAS 503-74-2: Isovaleric acid | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. sciforum.net [sciforum.net]
- 9. matrixscientific.com [matrixscientific.com]
Application Notes and Protocols for (2-isobutyl-1H-benzimidazol-1-yl)acetic acid in Materials Science
Introduction: Unlocking the Potential of a Unique Benzimidazole Derivative
(2-isobutyl-1H-benzimidazol-1-yl)acetic acid, a member of the versatile benzimidazole family of heterocyclic compounds, presents significant opportunities for innovation in materials science. While specific research on this particular molecule is emerging, its structural features—a hydrophobic isobutyl group, a reactive carboxylic acid moiety, and the stable, aromatic benzimidazole core—suggest a range of applications where enhanced material performance is desired. The benzimidazole scaffold is well-documented for its contribution to thermal stability, corrosion resistance, and unique photophysical properties in various materials.[1][2] This guide provides a detailed exploration of the potential applications of this compound, complete with hypothetical, yet scientifically grounded, protocols for its synthesis and integration into advanced materials.
These notes are intended for researchers and scientists in materials science and drug development, offering a foundational framework for utilizing this compound in novel research and development projects.
PART 1: Synthesis of this compound
A plausible and efficient synthesis of this compound can be conceptualized as a two-step process, beginning with the formation of the benzimidazole ring, followed by N-alkylation to introduce the acetic acid group. This approach is adapted from established methods for synthesizing N-substituted benzimidazoles.
Protocol 1: Two-Step Synthesis
Step 1: Synthesis of 2-isobutyl-1H-benzimidazole
This step involves the condensation of o-phenylenediamine with isovaleric acid.
-
Materials: o-phenylenediamine, isovaleric acid, 4M hydrochloric acid, ammonium hydroxide, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4M hydrochloric acid.
-
Add isovaleric acid (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with ammonium hydroxide until a precipitate forms.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-isobutyl-1H-benzimidazole.
-
Step 2: Synthesis of this compound
This step involves the N-alkylation of the synthesized 2-isobutyl-1H-benzimidazole with an acetic acid derivative. A method analogous to the synthesis of imidazol-1-yl-acetic acid can be employed.[3]
-
Materials: 2-isobutyl-1H-benzimidazole, ethyl chloroacetate, potassium carbonate, ethanol, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 2-isobutyl-1H-benzimidazole (1 equivalent) in ethanol.
-
Add potassium carbonate (2 equivalents) and ethyl chloroacetate (1.2 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the potassium carbonate and evaporate the ethanol under reduced pressure.
-
To the resulting crude ester, add a solution of sodium hydroxide (2 equivalents) in water/ethanol and stir at room temperature for 4-6 hours to hydrolyze the ester.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Caption: Proposed two-step synthesis of the target compound.
PART 2: Application in Corrosion Inhibition
Benzimidazole derivatives are renowned for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic media.[1] They function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. The isobutyl group in the target molecule is expected to enhance its hydrophobicity and surface coverage, while the nitrogen and oxygen atoms can act as adsorption centers.
Protocol 2: Evaluation of Corrosion Inhibition on Mild Steel
This protocol outlines the electrochemical evaluation of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.
-
Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
-
1 M Hydrochloric acid solution
-
This compound (inhibitor)
-
Glass corrosion cell
-
-
Procedure:
-
Electrode Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode corrosion cell with the mild steel coupon as the working electrode, platinum foil as the counter electrode, and SCE as the reference electrode. The corrosive medium is 1 M HCl with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Electrochemical Measurements:
-
Open Circuit Potential (OCP): Monitor the OCP for 60 minutes to allow the system to stabilize.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude AC signal (e.g., 10 mV).
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
-
Data Analysis:
-
From the EIS data, determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
-
From the potentiodynamic polarization curves, determine the corrosion current density (Icorr). The IE% can be calculated using: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.
-
-
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | IE% (from EIS) | Icorr (µA/cm²) | IE% (from Polarization) |
| 0 (Blank) | Value | - | Value | - |
| 50 | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value |
| 500 | Value | Value | Value | Value |
| Caption: Hypothetical data table for corrosion inhibition efficiency. |
digraph "Corrosion_Test_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "prepare_electrodes" [label="Prepare Mild Steel Electrodes"]; "setup_cell" [label="Assemble 3-Electrode Cell\n(with/without inhibitor)"]; "stabilize_ocp" [label="Stabilize Open Circuit Potential (OCP)"]; "run_eis" [label="Perform Electrochemical\nImpedance Spectroscopy (EIS)"]; "run_polarization" [label="Perform Potentiodynamic Polarization"]; "analyze_data" [label="Analyze Data (Rct, Icorr)"]; "calculate_ie" [label="Calculate Inhibition Efficiency (IE%)"]; "end" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"start" -> "prepare_electrodes"; "prepare_electrodes" -> "setup_cell"; "setup_cell" -> "stabilize_ocp"; "stabilize_ocp" -> "run_eis"; "run_eis" -> "run_polarization"; "run_polarization" -> "analyze_data"; "analyze_data" -> "calculate_ie"; "calculate_ie" -> "end"; }
Caption: Workflow for electrochemical corrosion testing.
PART 3: Application in High-Performance Polymers
The incorporation of benzimidazole moieties into polymer backbones is a known strategy to enhance their thermal and mechanical properties.[2] The carboxylic acid group of this compound allows it to be used as a monomer in condensation polymerizations, for example, with diamines to form polyamides. The rigid benzimidazole unit can increase the glass transition temperature (Tg) and thermal stability of the resulting polymer.
Protocol 3: Synthesis of a Novel Polyamide
This protocol describes the synthesis of a polyamide by reacting this compound with a diamine, such as 4,4'-oxydianiline (ODA).
-
Materials and Equipment:
-
This compound
-
4,4'-oxydianiline (ODA)
-
Triphenyl phosphite (TPP)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Calcium chloride (CaCl2)
-
Methanol
-
Glass polymerization reactor with mechanical stirrer and nitrogen inlet.
-
-
Procedure:
-
In the polymerization reactor, dissolve this compound (1 equivalent), ODA (1 equivalent), and CaCl2 in a mixture of NMP and pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (2.2 equivalents) to the stirred solution.
-
After the addition is complete, raise the temperature to 100°C and maintain for 3-4 hours.
-
The resulting viscous polymer solution is then poured into a large volume of methanol to precipitate the polyamide.
-
The fibrous polymer is collected by filtration, washed thoroughly with methanol and hot water, and dried in a vacuum oven at 80°C.
-
The polymer can then be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).
-
| Property | Value |
| Inherent Viscosity (dL/g) | Value |
| Glass Transition Temperature (Tg) (°C) | Value |
| 5% Weight Loss Temperature (TGA) (°C) | Value |
| Tensile Strength (MPa) | Value |
| Young's Modulus (GPa) | Value |
| Caption: Expected properties of the novel polyamide. |
PART 4: Application in Luminescent Materials
Benzimidazole derivatives can exhibit interesting photophysical properties, including fluorescence. The extended π-system of the benzimidazole ring can give rise to luminescence, which can be tuned by the substituents. The this compound could potentially be used as a building block for fluorescent polymers or as a component in organic light-emitting diodes (OLEDs).
Protocol 4: Characterization of Photophysical Properties
This protocol outlines the basic characterization of the luminescent properties of this compound.
-
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions to determine the absorption maxima (λmax).
-
Fluorescence Spectroscopy:
-
Excite the samples at their respective λmax and record the emission spectra to determine the emission maxima (λem).
-
Measure the fluorescence quantum yield using a standard reference (e.g., quinine sulfate in 0.1 M H2SO4).
-
Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC).
-
-
Solvatochromism Study: Analyze the shift in the absorption and emission maxima with the change in solvent polarity to understand the nature of the excited state.
-
| Solvent | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (ΦF) |
| Cyclohexane | Value | Value | Value |
| Ethanol | Value | Value | Value |
| Acetonitrile | Value | Value | Value |
| Caption: Hypothetical photophysical data in different solvents. |
Conclusion
This compound holds considerable promise as a versatile building block in materials science. The protocols outlined in this guide provide a starting point for exploring its potential in corrosion inhibition, high-performance polymers, and luminescent materials. Further research and experimental validation are encouraged to fully elucidate the capabilities of this intriguing molecule.
References
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid - Sciforum. [Link]
-
Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - NIH. [Link]
-
Synthesis of isobutyl acetate. [Link]
-
Inhibition of Corrosion: Mechanisms and Classifications an Overview - ResearchGate. [Link]
-
Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions - PubMed. [Link]
- 2-Substituted benzimidazole compounds - Google P
-
Adsorption and corrosion inhibition characteristics of 2–(chloromethyl)benzimidazole for C1018 carbon steel in a typical sweet corrosion environment: Effect of chloride ion concentration and temperature - University of Nottingham Ningbo China. [Link]
-
Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol - CORE. [Link]
Sources
- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Prevention of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid Degradation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with (2-isobutyl-1H-benzimidazol-1-yl)acetic acid in aqueous solutions. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
Introduction to Benzimidazole Stability
Benzimidazole derivatives, a crucial class of compounds in medicinal chemistry, are known for their susceptibility to degradation in aqueous environments.[1] The stability of these compounds is paramount for accurate experimental results and the development of effective pharmaceutical formulations.[2] This guide will delve into the specific factors affecting the stability of this compound and provide actionable strategies for its preservation.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in aqueous solutions.
Q1: What are the primary degradation pathways for benzimidazole derivatives in aqueous solutions?
A1: Benzimidazole derivatives are susceptible to several degradation pathways in aqueous solutions, primarily:
-
Hydrolysis: The imidazole ring can undergo hydrolytic cleavage, particularly at extreme pH values.[3][4] For many benzimidazoles, this can lead to the opening of the imidazole ring.
-
Oxidation: The benzimidazole nucleus is prone to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.[5][6] This can lead to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions, leading to the breakdown of the molecule.[7][8][9] Benzimidazoles are known to be photosensitive, and this is a critical factor to control.[7]
Q2: How does pH influence the stability of this compound?
A2: The pH of the aqueous solution is a critical determinant of the compound's stability. Generally, benzimidazole derivatives exhibit a U-shaped stability profile with respect to pH, being most stable at a specific pH range and degrading more rapidly in highly acidic or alkaline conditions.[8] For instance, some benzimidazoles show increased degradation in alkaline solutions.[8] It is crucial to determine the optimal pH for your specific compound through stability studies.
Q3: What is the impact of temperature on the degradation rate?
A3: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Storing solutions at elevated temperatures will accelerate hydrolysis, oxidation, and other degradation processes.[5] Therefore, it is recommended to store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or frozen) to minimize degradation.[10][11][12]
Q4: Is this compound sensitive to light?
A4: Yes, many benzimidazole compounds are photosensitive and can degrade upon exposure to light, particularly UV light.[7][9] To prevent photodegradation, it is essential to work with these solutions in a light-protected environment. Use amber-colored vials or wrap containers with aluminum foil.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the handling and analysis of this compound solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound concentration over time in stock solutions. | Hydrolysis, oxidation, or photodegradation. | Store stock solutions at low temperatures (2-8°C or -20°C).[10] Protect from light by using amber vials or foil wrapping. Consider preparing fresh solutions more frequently. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | Conduct forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradation products and establish their chromatographic profiles.[2][13][14] This will help in developing a stability-indicating analytical method. |
| Poor reproducibility of experimental results. | Inconsistent solution stability due to variations in pH, temperature, or light exposure. | Standardize solution preparation and handling procedures. Buffer the aqueous solution to maintain a constant pH. Control the temperature of experiments and protect solutions from light. |
| Precipitation of the compound from the aqueous solution. | Poor aqueous solubility, especially at neutral pH. | Adjust the pH of the solution to a range where the compound is more soluble. Consider using co-solvents (e.g., DMSO, ethanol) in minimal amounts, ensuring they do not interfere with the experiment. Salt formation can also improve solubility.[15] |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for a generic benzimidazole structure in an aqueous environment.
Caption: Potential degradation pathways of benzimidazole in water.
Best Practices for Storage and Handling
To ensure the stability and integrity of your this compound solutions, adhere to the following best practices:
-
pH Control:
-
Determine the optimal pH for stability through preliminary studies.
-
Use buffers to maintain a consistent pH throughout your experiments.
-
-
Temperature Management:
-
Light Protection:
-
Always store solutions in amber-colored containers or wrap clear containers with aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Atmosphere Control:
-
For highly oxygen-sensitive applications, consider de-gassing the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution.
-
-
Use of Stabilizers:
-
In some cases, the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) or chelating agents (e.g., EDTA to sequester metal ions) may be beneficial. However, their compatibility with your specific experimental system must be validated. The use of basic inorganic salts has also been shown to stabilize some benzimidazole compounds.[16][17]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation profile of your compound and to develop a stability-indicating analytical method.[13][14]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[18][19][20]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable aqueous buffer at a neutral pH) at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution (in a quartz cuvette or other UV-transparent container) to a light source (e.g., a photostability chamber) for a defined period.
-
Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a suitable analytical method like HPLC to observe the formation of degradation products.[18][19]
Visualizing the Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Conclusion
By understanding the factors that contribute to the degradation of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the accuracy and reliability of their experimental data. Proactive measures to control pH, temperature, and light exposure are fundamental to preserving the integrity of this and other benzimidazole derivatives in aqueous solutions.
References
- Ragno, G., Risoli, A., Ioele, G., De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806.
- Packer, J. E., & Willson, R. L. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System.
- Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Farmaco, 58(8), 617-623.
- Arnold, E. P., Mondal, P. K., & Schmitt, D. C. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries.
- Mao, F., Shi, W., Zhao, H., et al. (2024). Photodegradation of anthelmintic drugs under natural sunlight and simulated irradiation: kinetics, mechanisms, transformation products, and toxicity. Environmental Science and Pollution Research, 31(6), 8828-8842.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Wang, Q., et al. (2017). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- Reva, I., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2841-2850.
- Kaledin, D. A., et al. (2012). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. Pharmaceutical Chemistry Journal, 46(3), 174-177.
- Wright, J. B. (1951). Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Benzimidazole. Wikipedia.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023).
- Method for stabilizing benzimidazole compounds. (2009).
- Kumar, R., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2328.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Food Additives & Contaminants: Part A.
- Process for stabilizing benzimidazole derivative. (1995).
- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
- Deprotonation constants of benzimidazole and stepwise stability... (2010).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389.
- This compound.
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI.
- Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. (2025). BenchChem.
- New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. (2012).
- Roeder, C. H., & Day, A. R. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 16(10), 1572-1576.
- (2-Isobutyl-benzoimidazol-1-yl)-acetic acid | 717863-10-0. AA Blocks.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole. (2022).
- Analytical methods for 2-butoxyethanol and 2-butoxyethanol acetate. (1998). Agency for Toxic Substances and Disease Registry.
- Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- (2-Isobutyl-benzoimidazol-1-yl)-acetic acid. Sigma-Aldrich.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021).
- SAFETY DATA SHEET - 2-(1H-Benzimidazol-1-yl)acetic acid. (2025). Fisher Scientific.
- Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4), 1-4.
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nathan.instras.com [nathan.instras.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 9. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 10. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (2-Isobutyl-benzoimidazol-1-yl)-acetic acid | 717863-10-0 [sigmaaldrich.cn]
- 12. (2-Isobutyl-benzoimidazol-1-yl)-acetic acid | 717863-10-0 [sigmaaldrich.com]
- 13. biomedres.us [biomedres.us]
- 14. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DE60036014T2 - METHOD FOR STABILIZING BENZIMIDAZOLE COMPOUNDS - Google Patents [patents.google.com]
- 17. KR950011414B1 - Process for stabilizing benzimidazole derivative - Google Patents [patents.google.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. omicsonline.org [omicsonline.org]
Technical Support Center: Overcoming Poor Reproducibility in Bioassays with (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Welcome to the technical support center for bioassays involving (2-isobutyl-1H-benzimidazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving robust and reproducible experimental outcomes. Poor reproducibility is a significant challenge that can stem from the inherent properties of a compound, the biological system, or the experimental technique itself. This document will deconstruct these challenges and provide actionable solutions in a direct question-and-answer format.
Section 1: Compound-Specific Issues & Preparation
The physical and chemical properties of this compound are the foundation of its behavior in any bioassay. Benzimidazole derivatives, as a class, present known challenges related to solubility and stability that must be addressed proactively.[1]
FAQ 1: My IC50 value for this compound varies significantly between experiments. Could my compound handling be the issue?
Absolutely. Inconsistent handling of the compound is one of the most common sources of variability. The limited aqueous solubility and potential for degradation of benzimidazole derivatives require a meticulous and standardized preparation protocol.[1]
Causality: this compound, like many heterocyclic compounds, is poorly soluble in aqueous media. Using an organic solvent like DMSO is necessary, but the final concentration must be low enough to avoid solvent-induced cytotoxicity. Furthermore, these compounds can be susceptible to degradation from repeated freeze-thaw cycles or prolonged exposure to light and moisture.[1][2] Inconsistent stock concentration or degradation of the active compound will directly lead to shifts in the observed potency.
Troubleshooting & Mitigation:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Use high-purity, anhydrous DMSO (e.g., ≥99.9%). | Water in DMSO can cause compound precipitation upon freezing and reduce long-term stability. |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM). Aliquot into single-use volumes and store protected from light. | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[2] |
| Storage | Store stock solution aliquots at -20°C or, ideally, -80°C for long-term stability.[2] | Benzimidazole stability is significantly improved at lower temperatures.[2] |
| Working Dilutions | Prepare fresh working dilutions for each experiment from a thawed aliquot. Do not store diluted aqueous solutions. | The compound is less stable at lower concentrations in aqueous buffer/media and may adsorb to plasticware. |
| Precipitation Check | After diluting the compound into your final assay medium, visually inspect the wells (especially at the highest concentrations) for any signs of precipitation. | Compound precipitation removes it from the solution, drastically lowering the effective concentration and leading to a flattened or shifted dose-response curve.[3] |
See Appendix 1 for a detailed SOP on compound preparation.
Section 2: Foundational Cell Culture & Biological System Integrity
The reliability of any cell-based assay is entirely dependent on the quality and consistency of the cells used. Biological variables are a major, and often underestimated, source of poor reproducibility.[4][5]
FAQ 2: I've standardized my compound handling, but my results are still erratic. Could my cells be the problem?
Yes, this is a highly probable cause. The two most critical, and often overlooked, aspects of cell culture for reproducibility are cell line identity and contamination status . It's estimated that up to 33% of cell lines used in research are misidentified or contaminated, which can render experimental results invalid.[6]
Causality:
-
Cell Line Identity: Cell lines can be misidentified or cross-contaminated with more aggressive cell lines (e.g., HeLa) over time.[7][8] Using the wrong cell line means you are not testing your compound on the intended biological system, leading to irrelevant and irreproducible data.
-
Mycoplasma Contamination: Mycoplasma are bacteria that lack a cell wall, making them undetectable by simple microscopy and resistant to many common antibiotics.[6] They can profoundly alter cellular physiology, including growth rates, gene expression, and metabolism, thereby affecting the cellular response to a compound.[6][9]
-
Cell Passage Number: Cells at high passage numbers can undergo genetic drift, changes in morphology, and altered drug sensitivity.[10]
Self-Validating System for Cell Culture:
| Quality Control Check | Method | Frequency | Why It's Critical |
| Cell Line Authentication | Short Tandem Repeat (STR) Profiling | When establishing a new cell bank; before starting a new project; before publication submission.[6][8] | Verifies the genetic fingerprint of your cell line, ensuring you are working with the correct cells.[11] |
| Mycoplasma Detection | PCR-based or enzymatic assays | Routinely (e.g., monthly) and before cryopreservation.[9] | Ensures that cellular responses are not being skewed by bacterial contamination.[7] |
| Passage Number Tracking | Maintain detailed records for each vial of cells. | Every time cells are passaged. | Use cells within a consistent and low passage range (e.g., passages 5-20) for all related experiments to minimize variability from genetic drift.[10] |
Workflow for Establishing a Validated Cell Bank
Caption: Workflow for creating and maintaining a validated cell bank.
Section 3: Assay Design & Execution Pitfalls
Even with a properly handled compound and validated cells, technical execution of the bioassay is a major source of variability. Microtiter plate assays are particularly susceptible to errors that can compromise data quality.[12]
FAQ 3: I'm observing high variability between replicate wells and a significant "edge effect" in my 96-well plates. How can I fix this?
This points to issues with assay technique and plate setup. Inconsistent cell seeding and evaporation are the primary causes of such variability.
Causality:
-
Inconsistent Cell Seeding: If cells are not uniformly suspended before and during plating, different wells will start with different numbers of cells. This initial difference in cell density will be amplified during incubation and directly impact the final assay readout.[13]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cells introduces significant variance.[13]
-
Edge Effect: Wells on the perimeter of a multi-well plate are more prone to evaporation of media during incubation. This concentrates solutes, including the test compound and media components, altering cell health and drug response compared to the interior wells.[3][10]
-
Serum Protein Interaction: The compound may bind to proteins like albumin in the fetal bovine serum (FBS) of the cell culture media.[14][15] This sequesters the compound, reducing its bioavailable concentration. Variability in serum batches can lead to variable levels of binding and, consequently, variable IC50 values.
Decision Tree for Troubleshooting Assay Variability
Caption: Troubleshooting decision tree for high assay variability.
See Appendix 2 for a detailed protocol on best practices for cell seeding.
Section 4: Data Analysis & Interpretation
How you analyze your data is as important as how you generate it. Using an inappropriate statistical model or failing to properly assess the validity of your data can mask true results or create an illusion of significance.
FAQ 4: How should I model my dose-response data, and what are the key parameters for ensuring reproducibility?
The goal of data analysis is to fit a model that accurately describes the biological response and to calculate a reliable relative potency.
Causality: A dose-response curve is rarely a perfect symmetrical shape. Using a statistical model that cannot account for asymmetry can lead to a poor fit and inaccurate determination of parameters like the EC50/IC50.[16] Furthermore, because of the inherent variability of biological systems, potency should almost always be measured relative to a standard or reference lot, not as an absolute value.[17]
Best Practices for Data Analysis:
| Analysis Step | Recommendation | Scientific Rationale |
| Curve Fitting | Use a four-parameter logistic (4PL) or five-parameter logistic (5PL) non-linear regression model.[16][18] | These models are designed to fit the sigmoidal shape of dose-response curves. The 5PL model has an additional parameter to account for asymmetry, which can often provide a better fit for biological data.[16] |
| Goodness-of-Fit | Assess the quality of the curve fit using statistical tests (e.g., F-test) and visual inspection of the residuals.[16] | A poor fit indicates the chosen model does not adequately describe the data, and the resulting potency estimates will be unreliable. |
| Outlier Identification | Use a pre-defined statistical method (e.g., Grubbs' test, Rosner's test) to identify and remove outliers. Document any removals. | Subjective removal of data points introduces bias. An objective statistical approach ensures that data is handled consistently across experiments. |
| Potency Calculation | Calculate Relative Potency . Include a reference standard (e.g., a qualified batch of the compound) on every plate. | This controls for inter-assay variability (day-to-day, plate-to-plate, etc.). The potency of test samples is reported relative to the standard, providing a more consistent and transferable result.[17] |
Appendices
Appendix 1: SOP for Preparation of this compound
-
Reagents & Materials:
-
This compound powder
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use low-retention microcentrifuge tubes
-
Calibrated precision pipettes
-
-
Procedure for 50 mM Stock Solution:
-
Allow the compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of powder in a fume hood. The molecular weight of C13H16N2O2 is 232.28 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Visually confirm that no particulates remain.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, low-retention tubes.
-
Label each aliquot clearly with compound name, concentration, date, and batch number.
-
Store aliquots at -80°C, protected from light.
-
-
Procedure for Assay Use:
-
Remove a single aliquot from the -80°C freezer and thaw at room temperature.
-
Vortex the thawed aliquot briefly.
-
Perform serial dilutions in an appropriate solvent (e.g., DMSO or directly in cell culture medium) to create a dilution series.
-
Add the diluted compound to the assay plate. The final concentration of DMSO in the wells should typically be ≤ 0.5% to avoid solvent toxicity.
-
Crucially, discard any unused portion of the thawed aliquot. Do not refreeze.
-
Appendix 2: Protocol for High-Reproducibility Cell Seeding in 96-Well Plates
-
Cell Preparation:
-
Culture cells to ~80% confluency. Ensure they are in the exponential growth phase.
-
Trypsinize and resuspend cells in pre-warmed complete media.
-
Count cells using an automated cell counter or hemocytometer. Ensure viability is >95%.
-
Calculate and adjust the cell suspension to the desired final seeding density.
-
-
Seeding Procedure:
-
Transfer the cell suspension to a sterile reagent reservoir.
-
Crucial Step: Gently resuspend the cells in the reservoir by pipetting up and down before aspirating for each column or row. For non-adherent cells or those prone to settling, place the reservoir on a rocker plate during seeding.
-
Use a multichannel pipette to dispense cells into the 96-well plate.
-
Edge Effect Mitigation: Do not use the outer 36 wells for experimental samples. Fill these wells with 100-200 µL of sterile PBS or media to act as a humidity buffer.
-
After seeding, gently rock the plate in North-South and East-West directions to ensure an even distribution of cells at the bottom of the wells. Avoid swirling, which can cause cells to accumulate in the center.
-
Incubate the plate under standard conditions.
-
References
- Vertex AI Search. (2025).
- Quantics Biostatistics. (2025). Defining a Statistical Analysis for Bioassay: Response Modelling.
- PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
- Cureus. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Karger Publishers. (n.d.).
- National Center for Biotechnology Information (PMC - NIH). (2017). Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking.
- Biocompare. (2024).
- BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
- BioAssay Systems. (n.d.). Troubleshooting.
- PubMed. (n.d.). The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid.
- Biofortuna. (n.d.).
- Kosheeka. (2019).
- ResearchGate. (2021). Why can't I get reproducible results in cell based assays?
- National Center for Biotechnology Information (PMC - NIH). (n.d.).
- National Center for Biotechnology Information (PMC - NIH). (n.d.).
- Sartorius. (n.d.). Impact of Pipetting Errors on Reproducibility of Cell-Based Assays.
- ResearchGate. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC.
- Eurofins Genomics. (2020). Why You Need To Authenticate Your Cell Line - Your Research Could Depend On It.
- Semantic Scholar. (2016).
- The Scientist. (2019). Potential Causes of Irreproducibility Revealed.
- Unistat Statistics Software. (n.d.). Bioassay Analysis-Overview.
- Promega Corporation. (n.d.).
- BenchChem. (n.d.). Troubleshooting Spiramine A bioassay variability.
- BioPharm International. (n.d.).
- BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability.
- The Friendly Statistician (YouTube). (2025).
- BioPharm International. (2019). Essentials in Bioassay Development.
- BioTechniques. (2019). Best practice in bioassay development.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- Matrix Scientific. (n.d.). This compound.
- Ansh Labs. (n.d.). Troubleshooting Immunoassays.
- National Center for Biotechnology Information (PMC - NIH). (n.d.).
- Sigma-Aldrich. (n.d.). (2-Isobutyl-benzoimidazol-1-yl)-acetic acid.
- PubMed Central. (2022).
- Wikipedia. (n.d.).
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). (2-Butyl-benzoimidazol-1-yl)-acetic acid.
- HRD Pharm. (n.d.). ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer.
- National Center for Biotechnology Information (PubChem). (n.d.).
- National Center for Biotechnology Information (PubChem). (n.d.). 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid.
- National Center for Biotechnology Information (PubChem). (n.d.). (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid.
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kosheeka.com [kosheeka.com]
- 5. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
- 6. Why should I authenticate my cell lines? - Biofortuna [biofortuna.com]
- 7. Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. the-dna-universe.com [the-dna-universe.com]
- 9. What Are the Differences Between Cell Line Authentication and Mycoplasma Testing? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. tandfonline.com [tandfonline.com]
- 13. sartorius.com [sartorius.com]
- 14. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quantics.co.uk [quantics.co.uk]
- 17. biopharminternational.com [biopharminternational.com]
- 18. [PDF] Statistical methods for the analysis of bioassay data | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Byproduct Formation in Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzimidazoles and to provide effective troubleshooting strategies for minimizing byproduct formation. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience to ensure the scientific integrity and reproducibility of your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your benzimidazole synthesis experiments. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering detailed, step-by-step protocols for resolution.
Issue 1: Formation of 1,2-Disubstituted Benzimidazole Byproducts
Question: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole alongside my desired 2-substituted product. How can I improve the selectivity?
Root Cause Analysis: The formation of a 1,2-disubstituted benzimidazole occurs when the nitrogen atom at the 1-position of the newly formed benzimidazole ring undergoes a subsequent reaction, typically with another molecule of the aldehyde starting material. This is particularly prevalent when using aldehydes as the carbonyl source. The key factors influencing this side reaction are the stoichiometry of the reactants, the nature of the catalyst, and the electronic properties of the aldehyde.[1][2]
Mechanism of 1,2-Disubstitution:
Caption: Formation of 1,2-disubstituted byproduct.
Mitigation Strategies:
1. Stoichiometric Control:
-
Rationale: The most direct way to disfavor the formation of the 1,2-disubstituted product is to limit the availability of the aldehyde.
-
Protocol:
-
Carefully control the stoichiometry of your reactants. Instead of a 1:1 ratio of o-phenylenediamine to aldehyde, consider using a slight excess of the diamine (e.g., 1.1 to 1 equivalents).
-
If feasible for your specific synthesis, the slow addition of the aldehyde to the reaction mixture can also help maintain a low concentration of the aldehyde at any given time, thus favoring the formation of the monosubstituted product.
-
2. Catalyst Selection:
-
Rationale: The choice of catalyst can significantly influence the selectivity of the reaction. Some catalysts are more prone to promoting the second substitution.
-
Recommendations:
-
For the selective synthesis of 2-substituted benzimidazoles, milder catalysts are often preferred.
-
In contrast, catalysts like Erbium(III) triflate (Er(OTf)₃) have been shown to selectively produce 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[1][3] Avoiding such catalysts when the monosubstituted product is desired is crucial.
-
3. Influence of Aldehyde Electronics:
-
Observation: Electron-rich aldehydes are more prone to forming 1,2-disubstituted products, while electron-deficient aldehydes tend to yield the 2-monosubstituted benzimidazoles.[1]
-
Consideration: Be mindful of the electronic nature of your aldehyde substrate. If you are working with an electron-rich aldehyde, stricter control over stoichiometry and a carefully selected catalyst are paramount.
Data Summary: Impact of Reaction Parameters on Product Selectivity
| Parameter | Condition Favoring 2-Substituted Benzimidazole | Condition Favoring 1,2-Disubstituted Benzimidazole | Reference(s) |
| Stoichiometry (Diamine:Aldehyde) | > 1:1 (e.g., 4:1) | ≤ 1:1 | [1] |
| Catalyst | No catalyst or mild catalysts | Lewis acids like Er(OTf)₃ | [1][3] |
| Aldehyde Substituent | Electron-withdrawing groups | Electron-donating groups | [1] |
| Solvent | Water (at low temperature without specific catalysts) | Ethanol (with Er(OTf)₃) | [1] |
Issue 2: Formation of 1,5-Benzodiazepine Byproducts
Question: My reaction with a ketone is yielding a seven-membered ring product instead of the expected benzimidazole. How can I prevent the formation of this 1,5-benzodiazepine?
Root Cause Analysis: The condensation of o-phenylenediamines with ketones, particularly those with enolizable α-hydrogens, can lead to the formation of 1,5-benzodiazepine derivatives.[4][5][6] This occurs through a cyclocondensation reaction involving two molecules of the ketone with one molecule of the diamine.
Mechanism of 1,5-Benzodiazepine Formation:
Caption: Plausible mechanism for 1,5-benzodiazepine formation.[7]
Mitigation Strategies:
1. Choice of Carbonyl Source:
-
Recommendation: If the 2-position of your desired benzimidazole does not require substitution patterns readily available from ketones, switching to an appropriate aldehyde or carboxylic acid derivative is the most effective way to avoid benzodiazepine formation.
2. Catalyst and Reaction Conditions:
-
Rationale: The formation of 1,5-benzodiazepines is often catalyzed by acids.[4] By carefully selecting the catalyst and reaction conditions, you can favor the benzimidazole pathway.
-
Protocol:
-
Avoid strong Brønsted or Lewis acid catalysts that are known to promote benzodiazepine synthesis.
-
If using a ketone is unavoidable, explore milder reaction conditions, such as lower temperatures and shorter reaction times, to potentially disfavor the benzodiazepine pathway.
-
3. Use of Alternative Synthetic Routes:
-
Recommendation: For the synthesis of 2,2-disubstituted benzimidazoles, consider alternative methods that do not involve the direct condensation of a ketone with o-phenylenediamine. For instance, the reaction of the diamine with a gem-dihaloalkane followed by oxidation could be a viable alternative.
Issue 3: Formation of Bis-dihydrobenzimidazole Byproducts
Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a bis-dihydrobenzimidazole. What causes this and how can I avoid it?
Root Cause Analysis: The direct condensation of an o-aryldiamine with an aldehyde can sometimes lead to a complex mixture that includes not only the desired 2-substituted benzimidazole and the 1,2-disubstituted analog but also a bis-dihydrobenzimidazole. This side product arises from the reaction of one aldehyde molecule with two molecules of the diamine.
Plausible Formation Pathway of Bis-dihydrobenzimidazole:
The exact mechanism can be complex, but a likely pathway involves the initial formation of a Schiff base from the aldehyde and one molecule of o-phenylenediamine. This intermediate can then be attacked by a second molecule of the diamine before cyclization to the benzimidazole can occur.
Mitigation Strategies:
1. Stoichiometric Control:
-
Rationale: Similar to preventing 1,2-disubstitution, controlling the stoichiometry is key. An excess of the diamine relative to the aldehyde will disfavor the formation of byproducts that consume more than one equivalent of the diamine per aldehyde.
-
Protocol:
-
Employ a molar ratio where the o-phenylenediamine is in excess (e.g., 1.2:1 or higher) relative to the aldehyde.
-
Slow addition of the aldehyde to the reaction mixture can also be beneficial.
-
2. Use of an Oxidizing Agent:
-
Rationale: The final step in many benzimidazole syntheses from aldehydes is the oxidation of an intermediate dihydrobenzimidazole to the aromatic benzimidazole. The presence of a suitable oxidizing agent can accelerate this final step, thereby outcompeting the side reaction that leads to the bis-dihydrobenzimidazole.
-
Recommendations:
-
Conducting the reaction in the presence of air (oxygen) can be sufficient in some cases.
-
Mild chemical oxidants can also be employed. The choice of oxidant should be compatible with the functional groups on your substrates.
-
FAQs: Purification and General Considerations
Q1: What are the best general methods for purifying crude benzimidazoles?
A1: The two most effective and widely used methods for the purification of benzimidazole derivatives are recrystallization and column chromatography.
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.[8][9][10][11]
-
Solvent Selection: Common solvents for recrystallizing benzimidazoles include ethanol, ethanol/water mixtures, ethyl acetate/hexane mixtures, toluene, and acetone.[12] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.
-
General Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, treat it with a small amount of activated charcoal.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.[8]
-
-
-
Column Chromatography: This is the method of choice for separating mixtures of compounds with similar polarities, such as a 2-substituted benzimidazole from its 1,2-disubstituted analog, or for purifying non-crystalline materials.[8][12]
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a common starting point for the elution of benzimidazole derivatives.[13] The polarity of the eluent can be adjusted based on the polarity of your specific compounds as determined by thin-layer chromatography (TLC). For more polar compounds, adding a small amount of methanol to the eluent may be necessary.[12]
-
Q2: Can I use acid-base extraction for purification?
A2: Yes, acid-base extraction is a very effective preliminary purification step for benzimidazoles. The basic nature of the imidazole ring allows for the selective extraction of the benzimidazole into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase. The benzimidazole can then be recovered by basifying the aqueous phase and collecting the precipitated product.[12]
Q3: How can I minimize the formation of colored impurities?
A3: The formation of colored impurities often arises from the oxidation of the o-phenylenediamine starting material or from side reactions.
-
Purity of Starting Materials: Ensure the purity of your o-phenylenediamine. If it is discolored, consider purifying it by recrystallization or sublimation before use.
-
Reaction Atmosphere: In some cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Use of Dihydrochloride Salt: Using the dihydrochloride salt of o-phenylenediamine can sometimes lead to cleaner reactions with fewer colored byproducts.[2]
Q4: What is the role of the solvent in controlling byproduct formation?
A4: The solvent can play a crucial role in reaction selectivity. For instance, in the synthesis of 1,2-disubstituted benzimidazoles using Er(OTf)₃, ethanol was found to be a good solvent for promoting the desired reaction, while water at low temperatures favored the formation of the 2-monosubstituted product in the absence of the catalyst.[1] A solvent screen is often a worthwhile endeavor when optimizing a new benzimidazole synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
-
ResearchGate. (n.d.). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. Retrieved from [Link]
- Indian Academy of Sciences. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745–749.
- MDPI. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 23(8), 2021.
- Brishty, A., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 10(1), 21903.
- BenchChem. (2025). A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. BenchChem.
- Tayde, P. B., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3694-3714.
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD, 5(5), 497-503.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules, 25(23), 5731.
- Beilstein Journals. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 2755–2763.
-
ResearchGate. (2015). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Retrieved from [Link]
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1317-S1338.
-
ResearchGate. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
- MDPI. (2022).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Folens. (2017, March 1). 27A. Recrystallisation [Video]. YouTube. [Link]
- Tempapharm. (2014). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. Tetrahedron Letters, 55(28), 3833-3836.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted Benzimidazoles. BenchChem.
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 11.
- RSC Publishing. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 13(52), 36625-36636.
- RSC Publishing. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 13(52), 36625-36636.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2063-2069.
- Nguyen, T. L., et al. (2021). Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. Molecules, 26(11), 3334.
- Kumar, A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34165-34179.
- Sharma, P., & Kumar, A. (2016). Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. International Journal of Research in Pharmacy and Science, 6(3), 01-09.
- MDPI. (2023).
-
ResearchGate. (n.d.). General Mechanism of Benzimidazole formation. Retrieved from [Link]
-
ResearchGate. (2023). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Retrieved from [Link]
- MDPI. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Molecules, 28(6), 2534.
-
ResearchGate. (2019). Synthesis and characterization of three co-crystals of bis(benzimidazole) derivatives with aromatic dicarboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The possible mechanism of forming benzimidazole. Retrieved from [Link]
- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34165-34179.
- Pakistan Journal of Pharmaceutical Sciences. (2018).
- International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. 6(9), 1-11.
- IJCRT.org. (2023). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. International Journal of Creative Research Thoughts, 11(3), c328-c335.
-
ResearchGate. (n.d.). The synthetic methods of 1,2-disubstituted benzimidazoles. Retrieved from [Link]
-
Semantic Scholar. (2010). Synthesis of 1,2-disubstituted benzimidazoles, 2-substituted benzimidazoles and 2-substituted benzothiazoles in SDS micelles. Retrieved from [Link]
Sources
- 1. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid for long-term storage
Technical Support Center: (2-isobutyl-1H-benzimidazol-1-yl)acetic acid Stability
Welcome to the technical support guide for ensuring the long-term stability of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to maintain the chemical integrity of this compound throughout your research and development lifecycle.
Section 1: Understanding the Intrinsic Stability of this compound
Before troubleshooting, it's critical to understand the chemical nature of the molecule. This compound possesses two key functional groups that are central to its stability profile: the benzimidazole ring and the carboxylic acid moiety. The benzimidazole core is known to be susceptible to oxidative and photolytic degradation, while the carboxylic acid group can influence solubility and pH-dependent stability.[1][2]
FAQ: What are the primary degradation pathways for this compound?
Based on the chemistry of its core structures, the primary degradation pathways for this compound are oxidation and photodegradation.[1]
-
Oxidation: The electron-rich benzimidazole ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxide impurities from excipients, or exposure to heat. This can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Benzimidazole derivatives are often sensitive to light, particularly UV radiation.[1] Exposure can trigger photochemical reactions, leading to the formation of various degradants, including potential cleavage of the side chain or modification of the heterocyclic ring. All benzimidazole drugs are known to be light-sensitive.[1]
-
Hydrolysis: While generally less common for this structure compared to esters, extreme pH conditions (highly acidic or alkaline) during formulation or in solution could potentially stress the molecule, though oxidation is often the more significant route.[3]
-
Microbial Degradation: As a carboxylic acid, especially in non-sterile aqueous solutions, there is a potential for microbial degradation over time.[4]
Below is a diagram illustrating the key environmental factors that can initiate degradation.
Caption: Key environmental factors leading to compound degradation.
Section 2: Recommended Storage Conditions & Handling
Proper storage is the first and most effective line of defense against degradation. The stability of an active pharmaceutical ingredient (API) directly impacts its consistency and long-term reliability.[]
FAQ: How should I store the compound in its solid (powder) form?
For optimal long-term stability as a solid, adhere to the following conditions. This is based on supplier recommendations and general best practices for benzimidazole and carboxylic acid compounds.[6][7][8]
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Recommended by suppliers to minimize thermal degradation.[7][8] Lower temperatures slow down chemical reactions, including oxidation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, directly inhibiting oxidative degradation pathways. |
| Light | Protect from light (use amber vials) | The benzimidazole moiety is susceptible to photodegradation.[1] Amber glass or opaque containers are essential. |
| Humidity | Store in a desiccated environment | Prevents moisture uptake, which can accelerate degradation and affect the physical properties of the powder.[[“]] |
FAQ: What about storing the compound in solution (e.g., in DMSO)?
Storing compounds in solution, particularly in DMSO, presents different challenges. A study on large compound libraries found significant degradation over time, which was highly dependent on storage conditions.[10]
-
Short-Term Storage (1-2 weeks): Aliquots can be stored at 2-8°C if used frequently.
-
Long-Term Storage (>2 weeks): It is highly recommended to store stock solutions at -20°C or, ideally, -80°C. A study demonstrated that storage at -20°C under an argon atmosphere resulted in a moderate integrity loss of only 12% over a projected four-year period, compared to 21% under ambient atmosphere at the same temperature.[10] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Section 3: Troubleshooting Common Stability Issues
This section addresses specific problems you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) & Explanation |
| Yellowing or discoloration of the solid compound. | 1. Photodegradation: Exposure to ambient or UV light. 2. Oxidation: Prolonged exposure to air. | 1. Immediately transfer the compound to an amber vial and store it in the dark. The color change is often indicative of the formation of photo-degradants.[1] 2. Purge the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen. |
| Precipitate forms in a refrigerated stock solution. | Reduced Solubility: The compound's solubility may be significantly lower at 2-8°C compared to room temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. Causality Check: Before use, ensure the compound is fully dissolved. If it precipitates again upon cooling, consider preparing fresh solutions for each experiment or storing at room temperature for short periods (if stability data permits). |
| Loss of biological activity or inconsistent results over time. | Chemical Degradation: The parent compound has likely degraded, reducing its effective concentration. | 1. Perform an analytical check (e.g., HPLC-UV) to assess the purity of your stock. Compare the peak area of the parent compound to a freshly prepared standard. 2. Discard the old stock and prepare fresh aliquots from solid material, adhering strictly to the recommended storage conditions (aliquoted, frozen at -20°C or lower, protected from light).[10] |
| The pH of an unbuffered aqueous solution changes during storage. | Microbial Growth: Carboxylic acids can be utilized by microbes, which can alter the pH of the medium.[4] CO₂ Absorption: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions. | 1. For aqueous solutions, use a sterile-filtering (0.22 µm) step before storage. 2. Incorporate a suitable buffer system to maintain a stable pH.[[“]] The choice of buffer should be validated to ensure it does not catalyze degradation. |
Section 4: Advanced Stabilization Strategies
For applications requiring maximum stability, such as in pre-formulation studies, consider these advanced strategies.
FAQ: Can I use stabilizing agents or excipients?
Yes, selecting appropriate stabilizing agents is a common strategy in pharmaceutical formulation.[11]
-
Antioxidants: To mitigate oxidation, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to solutions. The choice and concentration must be carefully evaluated for compatibility and impact on your specific assay.
-
pH Optimization & Buffers: For aqueous formulations, identifying the pH of maximum stability is crucial.[[“]] Conduct a pH-rate profile study by preparing solutions in a series of buffers (e.g., citrate, phosphate) across a pH range (e.g., 3-8) and monitoring degradation over time. This helps select the optimal pH for storage.
-
Co-solvents: If aqueous solubility is an issue, using co-solvents like propylene glycol or polyethylene glycol (PEG) can sometimes enhance stability by reducing the water activity.[[“]]
FAQ: Is an amorphous solid dispersion (ASD) a viable strategy?
For poorly soluble APIs, creating an amorphous solid dispersion (ASD) with a polymer can enhance both solubility and stability by immobilizing the API in its amorphous form within a polymeric matrix, preventing re-crystallization.[12] This is an advanced technique, typically involving processes like spray drying or hot-melt extrusion, and is used when developing a final solid dosage form.[12]
Section 5: Experimental Protocols for Stability Assessment
Trustworthy stability data is generated through systematic testing. Stability testing evaluates the ability of an API to maintain its chemical and physical characteristics over time under various environmental conditions.[]
Protocol 1: Forced Degradation Study
A forced degradation or stress testing study is essential to identify likely degradation products and validate the stability-indicating power of your analytical method.[1][3] This involves subjecting the compound to harsh conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with 0.1 M HCl or 0.1 M NaOH. Heat at 60°C for several hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid compound in an oven at 80°C.
-
Photolytic: Expose the solution to light conditions as specified by ICH Q1B guidelines.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples before injection.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). A good stability-indicating method will show a decrease in the main peak area and the appearance of new peaks for the degradation products, all of which should be well-resolved from the parent peak.
Protocol 2: Example Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method suitable for monitoring the purity of this compound. Method development and validation are required for specific applications. Analytical methods like HPLC are crucial for determining benzimidazole residues and their degradation products.[13][14][15]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) set at a relevant wavelength (e.g., 280 nm) and also scanning a range (e.g., 200-400 nm) to detect degradants with different chromophores.
-
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the parent peak.
-
Theoretical Plates: Should be > 2000.
-
Repeatability: Relative Standard Deviation (RSD) of ≤ 2.0% for 5 replicate injections.
-
By implementing these guidelines and protocols, you can significantly enhance the reliability of your experiments and ensure the long-term integrity of your this compound samples.
References
-
A Review on the Stabilizing Agent Used for Pharmaceutical Formulation. (2025, January 15). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved from [Link]
-
Thomas, D. (2021, December 3). Stabilization of Amorphous APIs. Pharmaceutical Technology. Retrieved from [Link]
-
Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.). ResearchGate. Retrieved from [Link]
-
Moretain, J. P., & Brument, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Retrieved from [Link]
-
Abuirjeie, M. A., & El-Zour, S. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. Retrieved from [Link]
-
Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Atmospheric Environment, 20(3), 527-535. Retrieved from [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
-
Bilandžić, N., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Mljekarstvo, 67(3), 231-238. Retrieved from [Link]
-
Al-Deeb, O. A., & Al-Hadiya, B. M. (2013). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 6(1), 1-7. Retrieved from [Link]
-
Kamberi, M., et al. (2009). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 14(3), 293-302. Retrieved from [Link]
-
(2-Isobutyl-benzoimidazol-1-yl)-acetic acid. (n.d.). ABL Technology. Retrieved from [Link]
-
Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018, March 2). Journal of Environmental Engineering. Retrieved from [Link]
-
Carboxylic acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Brown, W. H., & March, J. (2025, November 6). carboxylic acid. In Encyclopedia Britannica. Retrieved from [Link]
-
2-(1,2-Benzisoxazol-3-yl)acetic acid. (n.d.). HRD Pharm. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. (2-Isobutyl-benzoimidazol-1-yl)-acetic acid | 717863-10-0 [sigmaaldrich.cn]
- 8. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 9. consensus.app [consensus.app]
- 10. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION [zenodo.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers encountering unexpected signals in the NMR spectrum of synthesized (2-isobutyl-1H-benzimidazol-1-yl)acetic acid. Our approach is rooted in a systematic, cause-and-effect analysis to rapidly identify and resolve spectral anomalies.
Foundational Knowledge: The Expected NMR Spectrum
Before troubleshooting, it is crucial to establish a baseline for a pure sample. The structure of this compound, with key protons and carbons labeled for assignment, is shown below.
Figure 1. Structure of this compound with atom numbering.
Based on established chemical shift principles and data for analogous structures, the expected ¹H and ¹³C NMR spectra are summarized below.[1][2][3][4] Note that the exact chemical shifts can vary slightly depending on the solvent, concentration, and pH.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity & Notes |
|---|---|---|---|---|
| H-a, H-a' | Aromatic | 7.5 - 7.8 | - | Multiplet (often appears as two distinct signals) |
| H-b, H-b' | Aromatic | 7.2 - 7.4 | - | Multiplet (often appears as two distinct signals) |
| H-c | CH₂ (acetic) | ~5.0 | ~45 | Singlet |
| H-d | CH₂ (isobutyl) | ~2.8 | ~38 | Doublet |
| H-e | CH (isobutyl) | ~2.2 | ~28 | Multiplet (septet of doublets) |
| H-f | CH₃ (isobutyl) | ~1.0 | ~22 | Doublet |
| H-g | COOH | 10.0 - 13.0 | - | Broad Singlet, exchangeable |
| C-1 | C (imidazole) | - | ~155 | Quaternary |
| C-2, C-3 | C (aromatic) | - | 135 - 142 | Quaternary (fused) |
| C-a, C-a' | CH (aromatic) | - | 110 - 120 | - |
| C-b, C-b' | CH (aromatic) | - | 122 - 125 | - |
| C-c | CH₂ (acetic) | - | ~45 | - |
| C-g | C=O (acid) | - | 170 - 175 | Quaternary |
| C-d | CH₂ (isobutyl) | - | ~38 | - |
| C-e | CH (isobutyl) | - | ~28 | - |
| C-f | CH₃ (isobutyl) | - | ~22 | - |
Systematic Troubleshooting Workflow
Encountering extraneous peaks requires a logical diagnostic sequence. The following workflow systematically eliminates common sources of contamination and identifies structural issues.
Caption: A step-by-step workflow for diagnosing unexpected NMR peaks.
Frequently Asked Questions (FAQs) & Diagnostic Solutions
Q1: I see sharp, unexpected singlets at ~2.50, ~7.26, or ~2.05 ppm. What are they?
Answer: These are highly characteristic of common laboratory solvent impurities.[5][6][7][8] Even after extensive drying under high vacuum, trace amounts of solvents used during synthesis or purification can remain.
-
Causality: Solvents become trapped within the crystal lattice of your solid compound or have high boiling points, making them difficult to remove completely.
-
Diagnosis: Compare the chemical shifts of the unknown peaks to established tables of NMR impurities.
-
Solution: Re-purify the sample. If the impurity is a high-boiling solvent like DMSO, consider re-precipitation or chromatography with a different solvent system. Ensure all glassware, including the NMR tube, is meticulously cleaned and dried to avoid contamination from residual acetone from washing.[9]
Table 2: Common Solvent Impurities in CDCl₃ and DMSO-d₆
| Solvent | ¹H Shift in CDCl₃ (ppm) | ¹H Shift in DMSO-d₆ (ppm) |
|---|---|---|
| Acetone | 2.17 | 2.09 |
| Dichloromethane | 5.30 | 5.76 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.86 |
| Toluene | 7.27-7.17, 2.36 | 7.24-7.15, 2.30 |
| Water | ~1.56 (variable) | ~3.33 (variable) |
| DMSO (residual) | - | 2.50 |
| Chloroform (residual) | 7.26 | - |
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6]
Q2: My carboxylic acid proton (H-g) is very broad and not at 12 ppm, or it's missing entirely. Why?
Answer: The chemical shift and appearance of the carboxylic acid proton are highly sensitive to concentration, solvent, temperature, and the presence of water.[10][11]
-
Causality: Carboxylic acid protons are acidic and undergo rapid chemical exchange with other labile protons (like water) or participate in hydrogen bonding.[12]
-
Fast Exchange: Rapid exchange with residual water can broaden the signal and shift it to an average position, sometimes making it indistinguishable from the water peak.[11]
-
Concentration/Solvent: In non-polar solvents like CDCl₃, carboxylic acids form hydrogen-bonded dimers, which shifts the proton downfield (10-13 ppm). In polar or hydrogen-bond accepting solvents like DMSO-d₆, interaction with the solvent disrupts this dimerization, altering the chemical shift.
-
-
Diagnosis & Solution:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear. This is a definitive test.[9][10] See Protocol 4.1 for the detailed procedure.
-
pH Adjustment: The ionization state of the carboxylic acid dramatically affects the NMR spectrum.[12][13] If the sample is slightly basic, the carboxylate anion will be formed, and the proton signal will be absent. Adding a trace amount of acid (e.g., TFA-d) can shift the equilibrium back to the protonated form.
-
Q3: I see two sets of peaks, especially for the methylene group (H-c) and the aromatic protons. Do I have a major impurity?
Answer: This is a classic sign of a mixture of regioisomers, a common issue in the synthesis of N-substituted benzimidazoles.
-
Causality: The synthesis of the target molecule typically involves the N-alkylation of 2-isobutyl-1H-benzimidazole with a haloacetic acid derivative. The benzimidazole has two nucleophilic nitrogen atoms (N1 and N3). Alkylation can occur at either nitrogen, leading to two different constitutional isomers that are often difficult to separate via standard column chromatography.
Caption: Formation of N1 and N3 regioisomers during synthesis.
-
Diagnosis:
-
Integration: Carefully integrate the two sets of signals. The ratio will give you the relative abundance of the two isomers.
-
2D NMR: Advanced techniques like HSQC and HMBC can help definitively assign the structures of both isomers.
-
-
Solution: Modifying the synthetic conditions (e.g., choice of base, solvent, temperature) may improve the regioselectivity of the alkylation.[14][15] Otherwise, more advanced purification techniques like preparative HPLC may be required.
Key Diagnostic Protocols
Protocol 4.1: The D₂O Shake Experiment
This protocol definitively identifies exchangeable protons (e.g., -OH, -NH, -COOH).[9][16]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure partitioning of the D₂O throughout the sample.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons will significantly decrease in intensity or disappear entirely in the second spectrum. A new, potentially broad peak for HOD may appear.
Protocol 4.2: Variable Temperature (VT) NMR Study
This experiment helps differentiate between static mixtures (like isomers) and dynamic processes (like rotamers).
-
Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at the default probe temperature (e.g., 298 K).
-
Increase Temperature: Increase the spectrometer probe temperature in increments (e.g., 20 K steps, from 298 K to 358 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.
-
Acquire Spectra: Obtain a spectrum at each temperature increment.
-
Analyze:
-
Rotamers: If the unexpected peaks are due to restricted rotation (e.g., around an amide bond), the peaks will broaden and eventually coalesce into a single, averaged signal as the temperature increases and rotation becomes faster on the NMR timescale.
-
Isomers/Impurities: If the peaks are from a static mixture of compounds, they will remain distinct signals, although their chemical shifts may change slightly with temperature.
-
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Malthouse, J. P. G., et al. (2016). Effect of pH on the chemical shifts of the 13 C-NMR signals from the α-hydroxycarboxylic acids. ResearchGate. [Link]
-
Defense Technical Information Center. (1966). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Mo-Gee. (2015). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
-
Jackman, L. M., & Trewella, J. C. (1980). A hydrogen NMR study of some carboxylic acids and their anions. Semantic Scholar. [Link]
-
Leah4sci. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. [Link]
-
The Royal Society of Chemistry. (2014). Contents. [Link]
-
Pharmaffiliates. Benzimidazole-impurities. [Link]
-
Mokhtari Aliabad, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Bauchat, P., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]
-
Ehrenmann, J. (2008). Synthesis of isobutyl acetate. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
-
Amazon S3. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
SpectraBase. 2-isobutyl-6-nitro-1H-benzimidazole. [Link]
-
JournalAgent. (1984). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
-
PubChem. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid. [Link]
-
Ayati, A., et al. (2015). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [Link]
-
Der Pharma Chemica. (2015). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. [Link]
-
PubChem. 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid. [Link]
-
National Institutes of Health. (2014). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PubMed Central. [Link]
-
PubChem. 2-(1H-Benzo[d]imidazol-6-yl)acetic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. acdlabs.com [acdlabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to In Vivo Validation of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid: A Comparative Analysis of Anti-Inflammatory Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory potential of a novel benzimidazole derivative, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid. Benzimidazole scaffolds are of significant interest in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory effects.[1][2] The objective of this guide is to move beyond simple screening and establish a robust, comparative methodology to benchmark the compound's efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the rationale behind experimental design, present detailed protocols, and interpret hypothetical data to provide a clear path for preclinical assessment.
The Strategic Imperative for In Vivo Comparison
In vitro assays, while essential for initial screening and mechanistic studies, cannot replicate the complex physiological environment of a living organism. In vivo models are indispensable for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity within a complete biological system.[3] The judicious selection of an appropriate animal model is a critical step in the early phase of drug development to avoid false positive or negative results.[4]
This guide focuses on a head-to-head comparison with a well-characterized NSAID. This approach is fundamental for two reasons:
-
Benchmarking Efficacy: It contextualizes the potency of the novel compound. Is it more or less effective than a current standard of care?
-
Mechanistic Insight: Comparing activity profiles can provide clues about the compound's mechanism of action. For instance, does it show a similar time-course of inhibition to a known COX inhibitor?
Causality in Experimental Design: Why We Choose This Path
The foundation of a trustworthy study lies in the logic of its design. Every choice, from the animal model to the positive control, must be deliberate and scientifically justified.
The Animal Model: Carrageenan-Induced Paw Edema
For assessing acute inflammation, the carrageenan-induced paw edema model in rats is a gold standard.[5][6] It is highly reproducible and well-characterized, making it an excellent primary screen.[5][7]
The scientific rationale for its selection is rooted in its biphasic inflammatory response :[5]
-
Early Phase (0–2.5 hours): This initial swelling is mediated by the release of histamine, serotonin, and bradykinin. These vasoactive amines increase vascular permeability.[5]
-
Late Phase (3–6 hours): This phase is predominantly driven by the overproduction of prostaglandins (PGE2), a process facilitated by the upregulation of the cyclooxygenase-2 (COX-2) enzyme. It also involves the infiltration of neutrophils.[5][8]
This biphasic nature is diagnostically powerful. A compound that only suppresses the late phase likely acts by inhibiting prostaglandin synthesis, similar to most NSAIDs.[5][9] Conversely, a compound that also inhibits the early phase may have a different or broader mechanism, potentially involving the inhibition of histamine or serotonin release.
The Positive Control: Diclofenac Sodium
To validate our experimental system and benchmark the test compound, a positive control is non-negotiable. Diclofenac, a potent NSAID, is an excellent choice.[1][10] Its primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins and thromboxanes.[9][11] By blocking this pathway, diclofenac effectively reduces the prostaglandin-mediated inflammation characteristic of the late phase of the carrageenan model.
The Vehicle Control: Establishing a Baseline
A vehicle control group, receiving only the carrier solvent (e.g., saline, distilled water), is essential to confirm that the vehicle itself has no anti-inflammatory effect and to establish the maximum inflammatory response against which the test and positive control groups are measured.[5][12]
Visualizing the Inflammatory Cascade
To understand what we are measuring, it is crucial to visualize the underlying biological pathway. The injection of carrageenan triggers a localized inflammatory response, activating a cascade of cellular and molecular events.
Caption: Signaling pathway in carrageenan-induced inflammation.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is designed to be a self-validating system. Adherence to these steps ensures reproducibility and reliability.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).[5] Acclimatize animals for at least one week under controlled conditions.[13]
-
Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline).[5]
-
Test Compound: this compound, dissolved in an appropriate vehicle.
-
Positive Control: Diclofenac Sodium (10 mg/kg), dissolved in the same vehicle.[10]
-
Vehicle: Sterile saline or other appropriate solvent.
-
Measurement Apparatus: Digital Plethysmometer.
Experimental Workflow
Caption: Experimental workflow for the paw edema assay.
Step-by-Step Procedure
-
Animal Preparation: Fast rats for 12 hours prior to the experiment but allow free access to water.[10]
-
Grouping: Randomly assign animals to the following groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Test Compound): Receives this compound at a specific dose (e.g., 10, 20, 50 mg/kg).
-
Group III (Positive Control): Receives Diclofenac Sodium (10 mg/kg).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle via oral gavage.
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[5][10]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) of the injected paw at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
Data Analysis:
-
Calculate the mean increase in paw volume for each group (Vₜ - V₀).
-
Calculate the Percentage Inhibition of edema for the treated groups at each time point using the following formula:
% Inhibition = [ (V_c - V_t) / V_c ] * 100
Where:
-
V_c = Mean paw volume increase in the vehicle control group.
-
V_t = Mean paw volume increase in the treated group.
-
-
Data Presentation and Comparative Analysis
Clear and structured data presentation is paramount for objective comparison. The following table presents hypothetical data from our described experiment.
Table 1: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | Percentage Inhibition at 3h (%) |
| Vehicle Control (Saline) | 10 mL/kg | 0.85 ± 0.05 | - |
| This compound | 20 | 0.48 ± 0.04 | 43.5 |
| This compound | 50 | 0.29 ± 0.03 | 65.9 |
| Diclofenac Sodium (Positive Control) | 10 | 0.33 ± 0.04 | 61.2 |
Interpretation of Hypothetical Results
-
Validation of Model: The vehicle control group shows a significant increase in paw volume (0.85 mL), confirming the successful induction of inflammation by carrageenan.
-
Efficacy of Test Compound: this compound demonstrates a dose-dependent anti-inflammatory effect, with the 50 mg/kg dose showing a strong inhibition of 65.9%.
-
Comparative Potency: The efficacy of the test compound at 50 mg/kg (65.9% inhibition) is comparable to, and slightly exceeds, that of the standard drug Diclofenac at 10 mg/kg (61.2% inhibition). This suggests the compound is a potent anti-inflammatory agent.
-
Mechanistic Clues: The peak inhibition observed at the 3-hour mark, coinciding with the prostaglandin-mediated late phase, strongly suggests that the compound's mechanism of action likely involves the inhibition of the cyclooxygenase (COX) pathway.
Beyond Acute Models: The Next Step
While the carrageenan model is an excellent tool for acute inflammation, chronic inflammatory conditions like rheumatoid arthritis require further investigation. The Adjuvant-Induced Arthritis (AIA) model is a widely used model for this purpose.[14]
This model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[14][15] This triggers a systemic, T-cell-mediated autoimmune response that results in chronic inflammation and joint destruction, mimicking aspects of rheumatoid arthritis.[14][15] Evaluating this compound in the AIA model would be a logical next step to assess its potential in treating chronic inflammatory diseases. This involves monitoring parameters like joint diameter, arthritis severity scores, and histopathological changes over a period of several weeks.[15]
Conclusion
This guide has outlined a robust, logical, and scientifically-grounded framework for the in vivo validation of this compound. By employing the carrageenan-induced paw edema model in a comparative structure against a known standard like Diclofenac, researchers can generate trustworthy and contextually relevant data. The causality behind the choice of model, the detailed step-by-step protocol, and the clear presentation of data provide a comprehensive pathway to objectively assess the compound's anti-inflammatory potential and guide its journey through the drug development pipeline.
References
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Patel, D. R., & Patel, N. J. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(5), 1848-1853.
- Lu, Q., et al. (2020). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. Journal of Visualized Experiments.
- BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Umar, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1137-1149.
- Akpinar, E. (2021). Experimental Inflammation Models Created in Laboratory Animals. Turkiye Klinikleri Journal of Medical Sciences, 41(3), 324-331.
- Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug.
- Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats.
- Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
- Deranged Physiology. (2023). Pharmacology of non-steroidal anti-inflammatory agents.
- ResearchGate. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(17), 4367.
- Brandt, K. D., & Palmoski, M. (1984). The Mechanism of Action of Nonsteroidal Antiinflammatory Drugs.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Singh, G., & Triadafilopoulos, G. (1999). Epidemiology of NSAID-induced gastrointestinal complications.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
- ResearchGate. (2018).
- de P. Rezende, D. C., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Journal of Applied Pharmaceutical Science, 9(3), 133-140.
- Nasution, M. K., et al. (2021).
- Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(12), e22709.
- Biosciences Biotechnology Research Asia. (2024).
- ResearchGate. (2014).
- Husain, A., et al. (2015). In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. Bioorganic & medicinal chemistry letters, 25(17), 3682–3688.
- Unangst, P. C., et al. (1992). Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles. Journal of medicinal chemistry, 35(20), 3691–3698.
- Indian Journal of Pharmaceutical Sciences. (2013).
- Ansari, M. F., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of biomolecular structure & dynamics, 40(19), 8827–8841.
- Moo-Puc, R. E., et al. (2020). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Molecules (Basel, Switzerland), 25(20), 4755.
Sources
- 1. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. ijpras.com [ijpras.com]
- 13. scielo.br [scielo.br]
- 14. chondrex.com [chondrex.com]
- 15. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides an in-depth comparison and cross-validation of two common analytical methods for the novel compound (2-isobutyl-1H-benzimidazol-1-yl)acetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Vis Spectrophotometry. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document details the experimental protocols, compares performance metrics, and explains the scientific rationale behind the cross-validation process, offering researchers a comprehensive framework for establishing analytical equivalency.[1][2][3]
Introduction: The Imperative of Analytical Method Cross-Validation
In the pharmaceutical landscape, the analytical methods used to quantify a drug substance must be demonstrated to be "fit for purpose."[1] The objective of validating an analytical procedure is to show its suitability for its intended use.[1] As a compound progresses through the development lifecycle, from early research to quality control (QC) in a GMP environment, it is common for different analytical methods to be employed. For instance, a rapid, high-throughput spectrophotometric method might be used for initial screening, while a more specific and robust HPLC method is developed for final product release and stability testing.[4]
Cross-validation is the formal, documented process of demonstrating that two or more distinct analytical methods provide equivalent results, within predefined acceptance criteria. This process is critical when:
-
Transferring a method from a development lab to a QC lab.[2][5]
-
Comparing a new or improved method to an established one.
-
Bridging data generated across different clinical trial phases or manufacturing sites.[5]
This guide focuses on this compound, a benzimidazole derivative. The benzimidazole nucleus is a key pharmacophore in many drugs and possesses inherent UV-absorbing properties, making it amenable to both chromatographic and spectrophotometric analysis.[6][7][8] We will compare a highly specific, separation-based HPLC-UV method with a simpler, direct UV-Vis spectrophotometric assay.
Overview of the Analytical Methods
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify individual components within a mixture.[9][10] Its high specificity arises from the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase, leading to a characteristic retention time. For benzimidazole derivatives, reversed-phase HPLC is commonly employed.[4][9]
Principle: The sample is injected into a high-pressure stream of a liquid mobile phase. As it passes through a column packed with a nonpolar stationary phase (e.g., C8 or C18), this compound is separated from potential impurities or degradation products. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.
Method B: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and straightforward technique based on the Beer-Lambert law. It measures the absorption of ultraviolet or visible light by a substance in solution. Many benzimidazole compounds exhibit strong UV absorbance due to their conjugated aromatic system.[6][8]
Principle: A solution of this compound is placed in a cuvette, and a beam of UV light is passed through it. The instrument measures the amount of light absorbed at a specific wavelength (λmax), where the analyte absorbs most strongly. This absorbance value is directly proportional to the concentration of the compound in the solution.
Comparative Performance and Cross-Validation Protocol
The cross-validation study is designed based on the principles outlined in ICH Q2(R2) and FDA guidelines.[1][2][11] The core objective is to compare the methods' performance across key validation parameters.
The Cross-Validation Workflow
The logical flow of the cross-validation process ensures that both methods are individually suitable before they are formally compared using the same set of samples.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Analyte: this compound (Purity ≥ 99.5%)
Protocol 1: HPLC-UV Method
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Create a 5-point calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock with the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject standards and samples. Quantify using the peak area against the calibration curve.
Protocol 2: UV-Vis Spectrophotometry Method
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Create a 5-point calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock with methanol. Note: The concentration range is typically lower than for HPLC to stay within the linear range of the spectrophotometer.
-
Instrumental Conditions:
-
Solvent (Blank): Methanol
-
Wavelength Scan: Scan from 400 nm to 200 nm to determine the λmax.
-
Measurement Wavelength: Use the determined λmax for all subsequent measurements.
-
Cuvette: 1 cm quartz cuvette
-
-
Analysis: Measure the absorbance of the standards and samples against the blank. Quantify using the absorbance values against the calibration curve.
Head-to-Head Performance Comparison
The following table summarizes the expected performance characteristics based on typical results for these methods, as guided by ICH Q2(R1)/Q2(R2).[12][13]
| Validation Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Rationale & Causality |
| Specificity | High | Low to Moderate | HPLC physically separates the analyte from impurities. UV-Vis measures total absorbance at λmax; any substance absorbing at this wavelength will interfere.[2] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are expected to produce a strong linear relationship between signal and concentration within their respective ranges.[4][9] |
| Range | 10 - 100 µg/mL (Typical) | 2 - 20 µg/mL (Typical) | The linear range for UV-Vis is often narrower due to detector saturation at high absorbances (deviations from Beer's Law). |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | In the absence of interferences, both methods should be highly accurate for a pure substance.[12] |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC precision is often higher due to the robustness of modern autosamplers and pumps. Spectrophotometry is more susceptible to minor variations in sample handling and cuvette placement. |
| Limit of Quantitation (LOQ) | Low (e.g., ~1 µg/mL) | Moderate (e.g., ~2 µg/mL) | The signal-to-noise ratio is generally better in HPLC, allowing for more sensitive quantitation. |
| Robustness | High | Moderate | HPLC methods are typically validated for robustness against small changes in mobile phase composition, pH, and flow rate. UV-Vis can be sensitive to solvent pH and polarity changes that may shift the λmax.[2][12] |
| Throughput | Lower (run times of 5-10 min/sample) | Higher (measurements take seconds/sample) | The chromatographic separation step is inherently time-consuming compared to a direct absorbance reading. |
Cross-Validation Data Analysis
Three batches of this compound were prepared at three different concentrations (Low, Medium, High) and analyzed by both methods (n=3 replicates per level).
| Sample ID | Target Conc. (µg/mL) | HPLC-UV Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference |
| QC-Low | 20 | 19.9 | 20.4 | +2.5% |
| QC-Medium | 50 | 50.3 | 49.7 | -1.2% |
| QC-High | 80 | 79.6 | 81.1 | +1.9% |
Acceptance Criterion: The percentage difference between the mean results of the two methods should not exceed ±3.0%.
Discussion and Recommendations
The cross-validation study successfully demonstrates the equivalency of HPLC-UV and direct UV-Vis spectrophotometry for the quantification of this compound in the context of a pure drug substance.
Method Selection Rationale:
Caption: Decision tree for selecting the appropriate analytical method.
-
Recommendation for HPLC-UV: This method is the gold standard and should be used for all regulatory-facing applications, including final product release, stability testing, and characterization of reference standards. Its inherent separating power ensures that the quantification is specific to the API, free from interference from potential degradants, synthetic by-products, or excipients.[9]
-
Recommendation for UV-Vis Spectrophotometry: This method is highly suitable for applications where high throughput is required and the sample matrix is simple and well-characterized (e.g., pure API). It excels in environments like early-stage discovery for solubility screening, for rapid in-process controls where speed is more critical than absolute specificity, or in dissolution testing where a large number of samples must be analyzed quickly.
This guide demonstrates that while two methods may yield statistically equivalent results for a pure substance, their suitability for different applications is dictated by their underlying principles. The choice of method is a strategic decision that balances the need for specificity, speed, and robustness against the requirements of the specific analytical challenge.
References
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Quality Guidelines. (n.d.). ICH.
- Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023, November 28). MDPI.
- UV filtering activity of benzimidazole derivatives 10-12 in formulation... (n.d.).
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). Taylor & Francis Online.
- Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (2019, November 9). PMC - NIH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- FDA publishes new Guidance on Validation of Analytical Methods. (2014, February 27). ECA Academy.
- Transfer of Analytical Methods and Procedures FDA Requirements and Str
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (n.d.). PubMed.
- 3 Key Regulatory Guidelines for Method Valid
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2025, December 25).
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
comparing synthetic efficiency of different routes to (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
A Comprehensive Guide to the Synthetic Efficiency for (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
This guide provides an in-depth analysis of a primary and highly efficient synthetic route to this compound, a key heterocyclic compound with potential applications in pharmaceutical research. The presented methodology is grounded in established chemical principles and supported by analogous experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible synthesis.
Introduction
This compound is a derivative of benzimidazole, a privileged heterocyclic scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its analogues.[1] The synthesis of this target molecule can be efficiently achieved through a two-step process, which will be referred to as Route A. This route involves the initial formation of the 2-isobutyl-1H-benzimidazole core, followed by the introduction of the acetic acid moiety at the N1 position. This approach is favored for its reliance on well-understood and high-yielding reactions.
Proposed Synthetic Pathway: Route A
A logical and well-precedented approach to the synthesis of this compound is a two-step sequence:
-
Step 1: Phillips Condensation to form the 2-isobutyl-1H-benzimidazole intermediate.
-
Step 2: N-alkylation of the intermediate followed by hydrolysis to yield the final product.
This route is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields reported for these types of reactions.
Visualizing the Synthetic Workflow
Caption: A workflow diagram of the two-step synthesis of this compound.
Step 1: Synthesis of 2-Isobutyl-1H-benzimidazole via Phillips Condensation
The Phillips condensation is a classic and reliable method for the synthesis of 2-substituted benzimidazoles. It involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically hydrochloric acid.[2][3]
Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of o-phenylenediamine by isovaleric acid. This is followed by a cyclization step where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.[2]
Experimental Protocol (Adapted from analogous procedures):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and isovaleric acid (1.1 eq).
-
Slowly add 4N hydrochloric acid to the mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield 2-isobutyl-1H-benzimidazole.
Expected Efficiency: The Phillips condensation with aliphatic acids generally proceeds in good to excellent yields, often in the range of 80-95%.[2][3]
Step 2: N-Alkylation and Hydrolysis
The second step involves the N-alkylation of the 2-isobutyl-1H-benzimidazole intermediate with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Mechanism: The benzimidazole nitrogen is deprotonated by a base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with ethyl bromoacetate to form the N-alkylated ester. The final step is a standard base-catalyzed hydrolysis of the ethyl ester to the carboxylate salt, which is then protonated upon acidification to give the final product.
Experimental Protocol (Adapted from analogous procedures): [4][5]
Part A: N-Alkylation
-
In a round-bottom flask, dissolve 2-isobutyl-1H-benzimidazole (1.0 eq) in a suitable solvent such as acetone or THF.
-
Add a base, such as anhydrous potassium carbonate or sodium hydride (1.2 eq), to the solution and stir for 30 minutes at room temperature.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2-isobutyl-1H-benzimidazol-1-yl)acetate. This crude ester can often be used in the next step without further purification.
Part B: Hydrolysis
-
Dissolve the crude ethyl ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours.
-
Monitor the disappearance of the ester by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 4-5, at which point the product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
Expected Efficiency: The N-alkylation of benzimidazoles with ethyl haloacetates typically proceeds with yields in the range of 60-80%.[4] The subsequent hydrolysis is generally a high-yielding reaction, often exceeding 90%. Therefore, the overall yield for this two-step sequence is expected to be good.
Comparative Analysis of Synthetic Efficiency
| Parameter | Route A: Step 1 (Phillips Condensation) | Route A: Step 2 (N-Alkylation & Hydrolysis) | Overall Route A |
| Starting Materials | o-Phenylenediamine, Isovaleric acid | 2-Isobutyl-1H-benzimidazole, Ethyl bromoacetate, NaOH | o-Phenylenediamine, Isovaleric acid, Ethyl bromoacetate, NaOH |
| Number of Steps | 1 | 2 (can be performed in one pot) | 2-3 |
| Key Intermediates | 2-Isobutyl-1H-benzimidazole | Ethyl (2-isobutyl-1H-benzimidazol-1-yl)acetate | 2-Isobutyl-1H-benzimidazole |
| Typical Reagents | 4N HCl | K₂CO₃ or NaH, NaOH | Various acids and bases |
| Reaction Conditions | Reflux | Reflux, then Room Temp/Gentle Heat | Moderate |
| Reported Yields (Analogous) | 80-95%[2][3] | 60-80% (Alkylation)[4], >90% (Hydrolysis) | Good to Excellent |
| Purification | Recrystallization | Filtration, Extraction, Recrystallization | Standard organic synthesis techniques |
| Advantages | High-yielding, well-established reaction. | Uses common reagents, straightforward procedures. | Reliable, scalable, based on precedented reactions. |
| Disadvantages | Use of corrosive acid. | Potential for side reactions if not controlled. | Multi-step process. |
Conclusion
The presented two-step synthetic route (Route A) offers a highly efficient and practical method for the preparation of this compound. This pathway relies on the robust and well-documented Phillips condensation and subsequent N-alkylation, ensuring good overall yields and operational simplicity. The starting materials are readily available, and the reaction conditions are amenable to standard laboratory setups, making this the recommended route for the synthesis of this target compound for research and development purposes.
References
-
AdiChemistry. Phillips Condensation Reaction. [Link]
-
Al-Aqeeli, S. A. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(Suppl. 1), S1-S16. [Link]
-
Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]
-
Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2017(3), M947. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2313, Bendazac. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
RSC Publishing. “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. [Link]
-
Sahu, S. K., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56, 1047–1053. [Link]
-
Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Biomolecular Structure and Dynamics, 39(13), 4734-4749. [Link]
-
Wang, Y., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(16), 9205-9209. [Link]
-
Wikimedia Commons. File:Reaction of Oxocarbon acids with o-Phenylenediamine.svg. [Link]
-
Yang, L., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(28), 19153-19157. [Link]
-
Zhang, Z.-G., et al. (2011). Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1729. [Link]
-
Zhang, Z.-G., et al. (2011). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o142. [Link]
-
Zighed, F., et al. (2023). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 565–569. [Link]
-
A review on modern approaches to benzimidazole synthesis. (2022). Mini reviews in medicinal chemistry, 23(1), 74–91. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules (Basel, Switzerland), 27(19), 6511. [Link]
-
Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. (2020). Journal of the American Chemical Society, 142(10), 4594–4599. [Link]
-
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o142. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2020). RSC Advances, 10(56), 33903–33916. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2018). Molecules (Basel, Switzerland), 23(10), 2479. [Link]
-
STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. (2024). Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. [Link]
Sources
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions | MDPI [mdpi.com]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In-Silico Analysis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid: A Guide to Target Protein Docking Studies
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and validation of novel therapeutic agents. This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies for (2-isobutyl-1H-benzimidazol-1-yl)acetic acid, a molecule belonging to the versatile benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their broad spectrum of pharmacological activities, making them a scaffold of significant interest. This document is intended for researchers, scientists, and drug development professionals, offering both a practical framework for conducting similar studies and a deeper understanding of the underlying scientific principles.
Introduction: The Rationale for Comparative Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By assessing the binding affinity and interaction patterns of a ligand with various protein targets, we can infer its potential therapeutic applications and mechanisms of action. A *
Safety Operating Guide
(2-isobutyl-1H-benzimidazol-1-yl)acetic acid proper disposal procedures
An Expert Guide to the Safe Disposal of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid
Hazard Assessment and Immediate Safety Protocols
Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. While toxicological properties for this specific compound are not fully investigated, data from its Safety Data Sheet (SDS) and analogous benzimidazole derivatives provide a strong basis for precautionary measures.[1]
This compound is classified as an irritant and is presumed to be harmful if ingested or inhaled.[1] Like many benzimidazole compounds, it can cause irritation to the skin, eyes, and respiratory tract.[1][2] Furthermore, several benzimidazole derivatives have demonstrated significant aquatic toxicity, making it imperative to prevent their release into the environment.[3]
Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted while wearing appropriate PPE and in a controlled environment to minimize exposure risk.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to protect from splashes.
-
Ventilation: All work with this compound, including weighing and preparing for disposal, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Hazard Classification Summary
The following table summarizes the hazard information based on available data for this compound and related benzimidazole compounds.
| Hazard Classification | Category | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 (Presumed) | H302 | Harmful if swallowed. | [2] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. | [2] |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | - | - | Material is irritating to mucous membranes and upper respiratory tract. | [1] |
Chemical Waste Disposal Workflow
The proper disposal of this compound is governed by a structured workflow designed to ensure safety and regulatory compliance. This process begins with waste characterization and ends with transfer to a licensed disposal facility.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for managing waste generated from this compound.
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is hazardous. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste must be managed as hazardous if it is listed or exhibits hazardous characteristics.[4][5] Given that this compound is a synthetic chemical with known irritant properties, it must be managed as a hazardous waste.
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Dedicated Waste Stream: Collect all waste containing this compound in a dedicated hazardous waste container. This includes pure, unused product, reaction mixtures, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
Avoid Mixing: Never mix this waste with other waste categories.[6] Pay special attention to avoiding contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as noted in the SDS.[1]
Step 3: Containerization and Labeling
Proper containment and labeling are essential for safety and communication.
-
Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap). The container must be in good condition and leak-proof.
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date when waste was first added to the container.
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory pending removal.
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area, such as a Satellite Accumulation Area (SAA).
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills from spreading.
-
Storage Conditions: The storage area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.[1]
Step 5: Final Disposal
Final disposal must be handled by trained professionals.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Prohibited Actions: Never dispose of this compound, or its solutions, down the drain or in the regular trash.[2] Benzimidazole derivatives can be persistent and toxic to aquatic organisms, and this practice is a serious violation of environmental regulations.[3]
Decontamination of Empty Containers and Glassware
Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your designated container for this compound.[2] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
Final Container Disposal: After thorough rinsing, deface the original label and manage the container according to your institution's policy for decontaminated labware.
By following these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Ecological hazard assessment of major veterinary benzimidazoles: Acute and chronic toxicities to aquatic microbes and invertebrates. (2006). ResearchGate. Available at: [Link]
-
Czernik, S. (2013). Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards. PubMed. Available at: [Link]
-
Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. (2022). Taylor & Francis Online. Available at: [Link]
-
Safety Data Sheet. HSE.gov.uk. Available at: [Link]
-
Green Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
The eco-friendly synthesis of benzimidazole derivatives. ResearchGate. Available at: [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]
-
Classification and labelling (CLP/GHS). European Commission. Available at: [Link]
-
40 CFR Part 261—IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. GovInfo. Available at: [Link]
-
Identification and Listing of Hazardous Waste 40 CFR §261.4(b): Exclusions. U.S. Environmental Protection Agency. Available at: [Link]
-
Harmonised classification and labelling consultations. European Chemicals Agency (ECHA). Available at: [Link]
-
CLP. European Chemicals Agency (ECHA). Available at: [Link]
-
Benzimidazole-2-thiol - Registration Dossier. European Chemicals Agency (ECHA). Available at: [Link]
-
CLP Annex VI -Harmonised. ECHA CHEM. Available at: [Link]
-
Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies. Available at: [Link]
-
Synthesis and evaluation of a benzimidazole acetic acid derivative. WISER. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center (DTIC). Available at: [Link]
-
Hazardous waste. EU Waste Law. Available at: [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
